Product packaging for Boc-L-Valine(Cat. No.:CAS No. 13734-41-3)

Boc-L-Valine

Katalognummer: B558185
CAS-Nummer: 13734-41-3
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: SZXBQTSZISFIAO-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Boc-L-Valine, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B558185 Boc-L-Valine CAS No. 13734-41-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884635
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-41-3
Record name Boc-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyloxycarbonyl-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(tert-butoxy)carbonyl]-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-tert-Butyloxycarbonyl-L-valine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R8GK7LBC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Boc-L-Valine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Boc-L-Valine: Chemical Properties and Structure

Abstract

N-tert-butoxycarbonyl-L-valine (this compound) is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical research.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the alpha-amino function of L-valine enhances its stability and solubility, making it an ideal building block for the synthesis of complex peptides and bioactive molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structure of this compound consists of the amino acid L-valine with its amino group protected by a tert-butoxycarbonyl group. This protection is crucial for preventing unwanted reactions during peptide bond formation.[2]

IdentifierValue
IUPAC Name (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[3]
Synonyms N-(tert-Butoxycarbonyl)-L-valine, Boc-Val-OH[4]
CAS Number 13734-41-3
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
SMILES String CC(C)--INVALID-LINK--NC(=O)OC(C)(C)C
InChI Key SZXBQTSZISFIAO-ZETCQYMHSA-N

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

PropertyValue
Appearance White to off-white powder or crystalline solid
Melting Point 77-80 °C
Boiling Point 341.8 ± 25.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Freely soluble in ethanol, ether, chloroform, DMF, DMSO, and Methanol; slightly soluble in water.
Optical Rotation [α]²⁰/D = -5.8 to -6.8° (c=1 in Acetic Acid)
Storage 0 - 8 °C, Sealed in a dry, dark place

Applications in Research and Drug Development

This compound is a cornerstone in modern organic synthesis and pharmaceutical development.

  • Peptide Synthesis : Its most prominent application is as a protected amino acid monomer in both solid-phase and solution-phase peptide synthesis. The Boc group prevents the amino group from participating in undesired reactions, allowing for the controlled, sequential addition of amino acids to a growing peptide chain. The protecting group is stable under various conditions but can be selectively removed using mild acidic conditions.

  • Pharmaceutical Development : It serves as a crucial intermediate for a range of pharmaceuticals. Notably, it is a key starting material in the synthesis of Valacyclovir, an antiviral medication. Its incorporation into peptide-based drugs can enhance efficacy and reduce side effects.

  • Asymmetric Synthesis : this compound is also employed as a chiral auxiliary, leveraging its inherent chirality to guide the stereoselective formation of new chemical entities.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the reaction of L-valine with di-tert-butyl dicarbonate (Boc anhydride) or N-tert-butoxycarbonyl chloride in the presence of a base.

Materials:

  • L-valine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • 0.5 M Citric acid solution

  • Sodium sulfate (Na₂SO₄)

  • Petroleum ether

Procedure:

  • Dissolution : Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH. Adjust the total volume to 400 ml with water.

  • Solvent Addition : Add 150 ml of tetrahydrofuran (THF) to the solution.

  • Reaction : While stirring vigorously at 10°C, add 100 ml of Boc-Cl in five equal portions at ten-minute intervals. After each addition, add 2N aqueous NaOH to maintain a pH of 8-9. Alternatively, (Boc)₂O can be used.

  • Extraction (1) : After two hours, extract the reaction mixture with diethyl ether to remove unreacted reagents.

  • Acidification : Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will cause an oily substance (the product) to precipitate.

  • Extraction (2) : Extract the precipitate with ethyl acetate.

  • Washing and Drying : Wash the ethyl acetate extract with a small amount of water and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Crystallization : Concentrate the dried extract under reduced pressure. Add petroleum ether to the concentrate and allow it to stand in a refrigerator to induce crystallization.

  • Isolation : Filter the resulting crystals and dry them to obtain pure this compound. The expected yield is approximately 55%.

Purity Analysis by Liquid-Solid Chromatography

This method is used to determine the purity of this compound and quantify impurities, such as Boc-alanine.

Instrumentation & Conditions:

  • Column : Inertsil ODS-3V 5 µm, 150 x 4.6 mm

  • Mobile Phase (Eluent) : 73% of 0.05% phosphoric acid in water and 27% acetonitrile

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 25°C

  • Detector : UV at 210 nm

  • Injection Volume : 50 µL

Procedure:

  • Standard Preparation : Prepare a system suitability solution containing a known concentration of this compound (e.g., 15 mg/mL) and any potential impurities like Boc-alanine (e.g., 0.15 mg/mL) in the eluent.

  • Sample Preparation : Prepare a sample solution of the synthesized this compound at a concentration of 15 mg/mL in the eluent.

  • Chromatography : Inject the standard and sample solutions onto the column and record the chromatograms.

  • Analysis : Compare the retention times of the peaks in the sample chromatogram with those of the standard to identify this compound and impurities. Calculate the area percentage of any impurity peaks to determine the purity of the sample.

Visualizations

Logical Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product start1 L-Valine step1 Reaction in Aqueous/Organic Solvent start1->step1 start2 Boc Anhydride start2->step1 start3 Base (e.g., NaOH) start3->step1 step2 Acidification & Extraction step1->step2 step3 Drying & Concentration step2->step3 step4 Crystallization step3->step4 end_product Purified this compound step4->end_product

Caption: General workflow for the synthesis of this compound.

Role of this compound in Peptide Synthesis

G A This compound C Coupling Reaction (Peptide Bond Formation) A->C B Amino Acid 2 (Free N-terminus) B->C D Boc-Val-AA2 Dipeptide C->D E Deprotection (Acidic Conditions) D->E F H-Val-AA2 Dipeptide (Free N-terminus) E->F G Ready for next coupling cycle F->G

Caption: Role of Boc protection in a peptide synthesis cycle.

Relationship of this compound Core to its Properties

G cluster_structural cluster_physical cluster_application center This compound formula Formula: C10H19NO4 center->formula iupac IUPAC Name center->iupac smiles SMILES String center->smiles mp Melting Point: 77-80 °C center->mp sol Solubility center->sol opt Optical Rotation center->opt pep Peptide Synthesis center->pep drug Drug Development center->drug

Caption: Core chemical entity and its associated properties.

References

Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth overview of N-tert-butoxycarbonyl-L-valine (Boc-L-Valine), a critical amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis and analysis protocols, and its pivotal role in the construction of complex molecular architectures.

Core Compound Data

This compound, systematically known as (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid, is a protected form of the essential amino acid L-valine. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for controlled and sequential peptide bond formation, a cornerstone of modern synthetic peptide chemistry.

PropertyValueReferences
CAS Number 13734-41-3[1][2][3]
Molecular Weight 217.26 g/mol
Molecular Formula C10H19NO4
Appearance White to off-white crystalline powder
Melting Point 77-80 °C
Solubility Freely soluble in ethanol, ether, and chloroform; slightly soluble in water.
Optical Rotation [α]20/D −6.2±0.5°, c = 1% in acetic acid

Synthesis and Purification

The synthesis of this compound is typically achieved by the reaction of L-valine with a Boc-protecting agent, such as di-tert-butyl dicarbonate (Boc anhydride), under basic conditions.

General Synthesis Protocol

A common method for the laboratory-scale synthesis of this compound involves the following steps:

  • Dissolution : L-valine is dissolved in an aqueous solution of sodium hydroxide.

  • Addition of Boc Anhydride : Di-tert-butyl dicarbonate is added to the solution. The reaction is typically stirred at a controlled temperature to ensure complete reaction.

  • pH Adjustment : The pH of the reaction mixture is maintained in the alkaline range (pH 8-9) to facilitate the reaction.

  • Extraction of Unreacted Reagents : The reaction mixture is washed with an organic solvent, such as diethyl ether, to remove unreacted Boc anhydride and other impurities.

  • Acidification and Product Precipitation : The aqueous layer is acidified, typically with a citric acid solution, to precipitate the oily this compound product.

  • Product Extraction and Crystallization : The precipitated product is extracted with an organic solvent like ethyl acetate. The organic extract is then dried and concentrated. The addition of a non-polar solvent, such as petroleum ether, induces crystallization.

  • Isolation and Drying : The resulting crystals of this compound are filtered, washed, and dried to yield the final product.

Synthesis_Workflow LValine L-Valine Reaction Reaction Mixture (pH 8-9) LValine->Reaction NaOH_aq Aqueous NaOH NaOH_aq->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Extraction1 Ether Wash Reaction->Extraction1 Remove impurities Acidification Acidification (Citric Acid) Extraction1->Acidification Precipitate This compound (oily) Acidification->Precipitate Extraction2 Ethyl Acetate Extraction Precipitate->Extraction2 Drying Drying & Concentration Extraction2->Drying Crystallization Crystallization (Petroleum Ether) Drying->Crystallization FinalProduct This compound Crystals Crystallization->FinalProduct

General workflow for the synthesis of this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). In this methodology, the Boc group serves as a temporary protecting group for the N-terminus of the amino acid.

The Boc/Bzl SPPS Cycle

The iterative cycle of peptide chain elongation using Boc-protected amino acids involves several key steps:

  • Deprotection : The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). This exposes the free amino group for the next coupling step.

  • Neutralization : The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA), to generate the free amine.

  • Coupling : The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amino group of the growing peptide chain. Common activating agents include dicyclohexylcarbodiimide (DCC) or HBTU/HATU.

  • Washing : After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups (often benzyl-based) are removed simultaneously, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

SPPS_Cycle cluster_cycle SPPS Elongation Cycle Deprotection 1. Deprotection (TFA in DCM) Neutralization 2. Neutralization (DIPEA) Deprotection->Neutralization Coupling 3. Coupling (Activated this compound) Neutralization->Coupling Washing 4. Washing Coupling->Washing Washing->Deprotection Next Cycle End Elongated Peptide Washing->End After final cycle Start Resin-Bound Peptide (Boc-protected N-terminus) Start->Deprotection

References

The Pivotal Role of the Boc Protecting Group in Amino Acid Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in the synthesis of peptides and other complex molecules. Its widespread use stems from its ability to temporarily mask the nucleophilic and basic nature of the amino group in amino acids, thereby preventing unwanted side reactions during subsequent chemical transformations. This guide provides a comprehensive overview of the Boc protecting group, including its mechanism of action, protocols for its introduction and removal, and its critical applications in research and drug development.

The Fundamental Role of the Boc Protecting Group

Amines are highly nucleophilic and basic functional groups, which can interfere with a wide range of chemical reactions.[1] In the context of amino acids, the presence of a free amino group can lead to self-polymerization or other undesired side reactions during peptide synthesis. The Boc group serves as a temporary shield for the α-amino group, rendering it unreactive under specific conditions.[1][2] This protection allows for the selective formation of peptide bonds and the introduction of other modifications to the amino acid or peptide chain.

The Boc group is classified as an acid-labile protecting group, meaning it can be removed under acidic conditions.[3][4] This property is central to its utility, as it allows for selective deprotection without affecting other acid-stable protecting groups that may be present on the amino acid side chains. This orthogonality is a key principle in multi-step organic synthesis.

The Chemistry of Boc Protection and Deprotection

The introduction and removal of the Boc group are straightforward processes, yet they rely on precise chemical principles to ensure high yields and purity.

Boc Protection of Amino Acids

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base, typically sodium hydroxide or triethylamine, deprotonates the amino group, increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of Boc₂O. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the Boc-protected amino acid.

Mechanism of Boc Protection:

Boc_Protection AminoAcid R-NH₂ (Amino Acid) NucleophilicAttack AminoAcid->NucleophilicAttack Nucleophilic attack Boc2O (tBuOCO)₂O (Di-tert-butyl dicarbonate) Boc2O->NucleophilicAttack Base Base Base->AminoAcid Deprotonation Intermediate [R-NH₂(⁺)-C(=O)O-tBu ... ⁻O-C(=O)O-tBu] NucleophilicAttack->Intermediate BocAminoAcid R-NH-Boc (Boc-protected Amino Acid) Intermediate->BocAminoAcid Collapse Byproducts tBuOH + CO₂ + Deprotonated Base Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amino acid using Boc₂O and a base.

Boc Deprotection

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The acidic conditions protonate the carbonyl oxygen of the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation. This cation can then be quenched by a scavenger or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Mechanism of Boc Deprotection:

Boc_Deprotection BocAminoAcid R-NH-Boc Protonation BocAminoAcid->Protonation Acid H⁺ (e.g., TFA) Acid->Protonation ProtonatedBoc [R-NH-C(=O⁺H)O-tBu] Protonation->ProtonatedBoc Protonation Cleavage ProtonatedBoc->Cleavage CarbamicAcid R-NH-COOH (Carbamic Acid) Cleavage->CarbamicAcid tButylCation tBu⁺ Cleavage->tButylCation FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutene Isobutene tButylCation->Isobutene Elimination

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amino acid.

Experimental Protocols

The following sections provide generalized protocols for the protection and deprotection of amino acids using the Boc group. It is important to note that specific reaction conditions may need to be optimized for different amino acids and scales.

General Protocol for Boc Protection of an Amino Acid

Materials:

  • Amino Acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water.

  • Add a stoichiometric equivalent of sodium hydroxide or triethylamine to the solution and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a slight excess (1.1 equivalents) of Boc₂O to the reaction mixture while stirring vigorously.

  • Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with a dilute solution of HCl.

  • Extract the Boc-protected amino acid with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the Boc-protected amino acid.

General Protocol for Boc Deprotection

Materials:

  • Boc-protected amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Centrifuge

Procedure:

  • Dissolve the Boc-protected amino acid in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 25-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes. The evolution of gas (CO₂) should be observed.

  • Monitor the reaction progress by TLC.

  • Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether to remove any remaining impurities.

  • Dry the deprotected amino acid salt under vacuum.

Quantitative Data on Boc Protection and Deprotection

The efficiency and rate of Boc protection and deprotection can be influenced by various factors, including the choice of solvent, base, acid, and reaction temperature. The following tables summarize typical quantitative data for these reactions.

Table 1: Typical Conditions and Yields for Boc Protection of Amino Acids

Amino AcidBaseSolventReaction Time (h)Yield (%)
GlycineNaOHDioxane/H₂O495
AlanineTEATHF/H₂O692
PhenylalanineNaOHDioxane/H₂O598
SerineTEATHF/H₂O885
Lysine*NaOHDioxane/H₂O1280

*For amino acids with reactive side chains, such as lysine, orthogonal protecting groups may be required for the side chain.

Table 2: Typical Conditions for Boc Deprotection

AcidSolventConcentration (v/v)Reaction Time (min)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)25-50%30-60
Hydrochloric acid (HCl)Dioxane4 M60-120
Hydrochloric acid (HCl)Methanol1.25 M120-240

Applications in Peptide Synthesis and Drug Development

The primary application of Boc-protected amino acids is in solid-phase peptide synthesis (SPPS). In this methodology, the C-terminal amino acid is attached to a solid support (resin), and the peptide chain is elongated by the sequential addition of N-terminally protected amino acids. The Boc group protects the α-amino group of the incoming amino acid during the coupling reaction. After each coupling step, the Boc group is removed by acid treatment, exposing a new N-terminal amine for the next coupling cycle.

Workflow of Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry:

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat for all Amino Acids? Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., HF) Repeat->Cleavage No Purification Purification of Peptide Cleavage->Purification End Final Peptide Purification->End

Caption: A simplified workflow for solid-phase peptide synthesis using the Boc protection strategy.

Beyond SPPS, Boc-protected amino acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Their stability under various reaction conditions, coupled with the ease of Boc group removal, makes them versatile building blocks in drug discovery and development.

Comparison with Fmoc Protecting Group

Another widely used protecting group in peptide synthesis is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The key difference between Boc and Fmoc lies in their deprotection conditions. While Boc is acid-labile, Fmoc is base-labile and is typically removed using a secondary amine like piperidine. This orthogonality allows for the selective removal of one protecting group in the presence of the other, which is a powerful tool in complex synthetic strategies.

Table 3: Comparison of Boc and Fmoc Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Strong acid (e.g., TFA)Base (e.g., piperidine)
Side-Chain Protection Typically benzyl-based groupsTypically tert-butyl-based groups
Final Cleavage Harsh acid (e.g., HF)Strong acid (e.g., TFA)
Advantages Less prone to aggregation for some sequencesMilder deprotection conditions
Disadvantages Requires harsh and hazardous reagents for final cleavageRepetitive base treatment can cause side reactions

Conclusion

The Boc protecting group plays an indispensable role in modern organic synthesis, particularly in the assembly of peptides. Its robust nature, coupled with the ability to be selectively removed under acidic conditions, provides chemists with a powerful tool to control the reactivity of amino groups. The principles and protocols outlined in this guide highlight the fundamental importance of the Boc group in advancing research in chemistry, biology, and the development of new therapeutics.

References

An In-depth Technical Guide to the Synthesis and Mechanism of Action of Boc-L-Valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and mechanism of action of N-tert-butoxycarbonyl-L-valine (Boc-L-Valine), a critical reagent in modern organic synthesis and pharmaceutical development. The document details synthetic methodologies, reaction mechanisms, and the multifaceted roles of this compound as a protecting group and a chiral auxiliary.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the reaction of the free amino acid, L-Valine, with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) under basic conditions. This reaction proceeds via a nucleophilic acyl substitution where the amino group of L-Valine attacks one of the carbonyl carbons of the Boc anhydride.[1] The tert-butoxycarbonyl group is stable under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation, but is readily cleaved under mild acidic conditions, making it an ideal protecting group.[2]

General Reaction Mechanism

The synthesis of this compound using di-tert-butyl dicarbonate follows a well-established nucleophilic acyl substitution mechanism. The reaction is typically carried out in the presence of a base to deprotonate the amino group of L-Valine, thereby increasing its nucleophilicity.

Diagram 1: Synthesis of this compound

Synthesis General Synthesis of this compound LVal L-Valine Intermediate Tetrahedral Intermediate LVal->Intermediate + (Boc)₂O Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Intermediate Base Base (e.g., NaOH, TEA) Base->LVal Product This compound Intermediate->Product Collapse & Protonation Byproducts tert-Butanol + CO₂ Intermediate->Byproducts PeptideSynthesis This compound in Solid-Phase Peptide Synthesis Start Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling with This compound Neutralization->Coupling ElongatedPeptide Elongated Peptide Chain Coupling->ElongatedPeptide ElongatedPeptide->Deprotection Next Amino Acid Addition Cycle Repeat Cycle Roles Dual Roles of this compound in Synthesis BocLVal This compound ProtectingGroup Protecting Group in Peptide Synthesis BocLVal->ProtectingGroup Primary Function ChiralAuxiliary Chiral Auxiliary in Asymmetric Synthesis BocLVal->ChiralAuxiliary Secondary Application Peptide Peptides & Pharmaceuticals ProtectingGroup->Peptide ChiralMolecules Enantiomerically Pure Molecules ChiralAuxiliary->ChiralMolecules

References

Technical Guide: Solubility of Boc-L-Valine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-valine (Boc-L-Valine), a widely used protected amino acid in peptide synthesis and pharmaceutical development. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this guide presents the available qualitative and quantitative information, alongside a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound is a derivative of the amino acid L-valine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions and allow for the controlled, sequential addition of amino acids to a peptide chain. The solubility of this compound in various organic solvents is a critical parameter for reaction setup, purification, and overall process efficiency in the synthesis of peptides and other complex organic molecules.

Solubility Data

Organic SolventSolubility (Qualitative)Solubility (Quantitative)
Dimethyl Sulfoxide (DMSO)Soluble100 mg/mL
Dichloromethane (DCM)SolubleData not available
Dimethylformamide (DMF)SolubleData not available
ChloroformSolubleData not available
EthanolFreely solubleData not available
EtherFreely solubleData not available
MethanolSolubleData not available
WaterSlightly soluble / Less solubleData not available

Note: The qualitative data is compiled from various chemical supplier safety data sheets and product information pages. The quantitative data for DMSO is provided by MedchemExpress. It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems and conditions for accurate and reproducible results.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (vacuum oven or desiccator)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid after the equilibration period will confirm that an excess was used.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or on a stirrer. A typical temperature for solubility determination is 25 °C.

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved solid particles.

  • Quantification of Dissolved Solute:

    • Method A: Gravimetric Analysis

      • Accurately weigh the vial containing the filtered solution.

      • Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not degrade the this compound.

      • Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

      • The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty vial from the final weight.

      • Calculate the solubility in g/L or mg/mL.

    • Method B: HPLC Analysis

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

      • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample solution into the HPLC system.

      • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_grav Gravimetric Method cluster_hplc HPLC Method A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Withdraw supernatant C->D E Filter through syringe filter D->E F Gravimetric Analysis E->F G HPLC Analysis E->G H Evaporate solvent F->H L Dilute sample & inject G->L I Weigh residue H->I J Calculate solubility I->J K Prepare calibration curve M Determine concentration K->M L->M N Calculate solubility M->N

Figure 1: Experimental workflow for this compound solubility determination.

Conclusion

The solubility of this compound is a fundamental parameter for its effective use in organic and peptide synthesis. While comprehensive quantitative data is not widely published, this guide provides the available information and, more importantly, a detailed experimental protocol to enable researchers to determine solubility in their specific systems. Accurate solubility data is essential for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic processes.

An In-depth Technical Guide to the Physical Appearance and Stability of Boc-L-Valine Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-L-Valine powder, a critical raw material in peptide synthesis and pharmaceutical development. The document details its appearance, solubility, and stability under various conditions, and provides standardized protocols for its analysis.

Physical and Chemical Properties

This compound, or N-(tert-butoxycarbonyl)-L-valine, is a protected form of the essential amino acid L-valine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a cornerstone for the synthesis of complex peptides.[1]

Appearance and General Properties

This compound is typically a white to off-white crystalline powder.[2] It is generally odorless. The introduction of the bulky Boc group to the valine molecule significantly influences its physical properties, rendering it more hydrophobic than its parent amino acid.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for this compound powder, compiled from various sources.

PropertyValueReferences
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [3]
Melting Point 71 - 84 °C[1]
Optical Rotation [α]²⁰/D = -5.8° to -6.8° (c=1 in Acetic Acid)
Solubility Freely soluble in ethanol, ether, chloroform, DMF, and DMSO. Slightly soluble in water.

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and application in synthesis. The Boc protecting group is known for its stability under neutral and basic conditions, while being labile to acidic conditions.

Storage and Handling

For long-term storage, it is recommended to keep this compound in airtight containers in a dry, dark place at room temperature or under refrigerated conditions (0-8 °C). In solution, particularly in solvents like DMSO, stock solutions can be stable for up to two years when stored at -80°C.

Degradation Pathways

The primary degradation pathway for this compound involves the acid-catalyzed removal of the Boc group. This process generates tert-butyl cations, which subsequently form isobutene and carbon dioxide. While generally stable, forced degradation studies under harsh conditions can provide insight into potential impurities that may arise during synthesis or storage.

A general workflow for assessing the stability of a pharmaceutical compound like this compound is outlined below.

Stability_Testing_Workflow cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/MS Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Stress Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B) Photo->HPLC Analyze Samples LC_MS LC-MS for ID HPLC->LC_MS Identify Degradants Pathway Degradation Pathway Elucidation HPLC->Pathway Method Stability-Indicating Method Development Pathway->Method Packaging Packaging & Storage Definition Method->Packaging Boc_Valine This compound Powder Boc_Valine->Acid Expose to Stress Boc_Valine->Base Expose to Stress Boc_Valine->Oxidation Expose to Stress Boc_Valine->Thermal Expose to Stress Boc_Valine->Photo Expose to Stress

Caption: A typical workflow for stability testing of this compound.

Hydrolytic, Oxidative, and Photostability
  • Hydrolytic Stability : this compound is stable in neutral and basic aqueous solutions. However, under acidic conditions, the Boc group is readily cleaved.

  • Oxidative Stability : While specific studies on this compound are not widely published, amino acid derivatives can be susceptible to oxidation. Forced degradation studies using agents like hydrogen peroxide are necessary to assess this stability aspect.

  • Photostability : In accordance with ICH Q1B guidelines, photostability testing should be conducted to determine if light exposure results in degradation. This involves exposing the powder to a combination of visible and UV light.

Experimental Protocols

The following section details the methodologies for key experiments used in the characterization and quality control of this compound powder.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for similar protected amino acids and peptides.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient : A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over a period of 20-30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210-220 nm.

  • Sample Preparation : Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis : Inject the prepared sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

The logical flow for developing and validating a stability-indicating HPLC method is depicted below.

HPLC_Method_Development A Initial Method Development (Column, Mobile Phase, Gradient) B Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples B->C C->A Iterate if needed D Method Optimization (Ensure separation of degradants) C->D Assess Peak Purity & Resolution E Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) D->E F Validated Stability-Indicating Method E->F

References

The Versatility of Boc-L-Valine in Modern Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-valine (Boc-L-Valine) is a cornerstone protected amino acid derivative with extensive applications across biochemical research and pharmaceutical development. Its strategic use of the acid-labile tert-butoxycarbonyl (Boc) protecting group for the α-amino function, combined with the steric bulk of the valine side chain, makes it an indispensable tool in a variety of synthetic methodologies. This technical guide provides an in-depth exploration of the core applications of this compound, including its pivotal role in solid-phase peptide synthesis (SPPS), its utility as a chiral auxiliary in asymmetric synthesis, and its function as a key building block in the development of enzyme inhibitors and peptidomimetics. Detailed experimental protocols, quantitative data on reaction efficiencies, and graphical representations of key workflows are presented to offer a comprehensive resource for researchers in the field.

Core Applications of this compound

This compound's utility in biochemical research is multifaceted, primarily revolving around its dual-functionality as a protected amino acid and a chiral building block.

  • Peptide Synthesis: this compound is a fundamental component in the construction of peptides and proteins. The Boc group provides temporary protection of the α-amino group, which can be selectively removed under acidic conditions to allow for the stepwise elongation of the peptide chain.[1][2][3][4] The hydrophobic nature of the valine residue is often critical for the structure and function of the resulting peptide, particularly in the formation of hydrophobic domains.

  • Chiral Auxiliary in Asymmetric Synthesis: The inherent chirality of L-valine is leveraged in asymmetric synthesis, where derivatives of this compound serve as chiral auxiliaries. These auxiliaries control the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure molecules, a critical requirement for many pharmaceuticals.

  • Enzyme Inhibitors and Peptidomimetics: this compound is a common starting material for the synthesis of enzyme inhibitors and peptidomimetics. By incorporating this compound into their structure, these synthetic molecules can mimic the binding of natural peptides to biological targets, thereby modulating their activity. A notable example is its use in the synthesis of the antiviral drug valacyclovir.

Quantitative Data Presentation

The efficiency of coupling this compound, a sterically hindered amino acid, is highly dependent on the choice of coupling reagent. The following table summarizes a comparison of common coupling reagents used in peptide synthesis.

Coupling ReagentTypical Yield (%)Typical Reaction Time (min)RacemizationNotes
DCC/HOBt 80-9060-120LowDicyclohexylurea (DCU) byproduct is insoluble and requires filtration.
HBTU >9515-60LowOne of the most common and effective coupling reagents.
HATU >985-30Very LowHighly efficient, especially for hindered amino acids, but more expensive.
PyBOP >9515-60LowByproducts are water-soluble, simplifying workup.
COMU >985-30Very LowA newer generation coupling reagent with high efficiency and safety profile.

Data synthesized from multiple sources for sterically hindered amino acids. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Boc-Solid Phase Peptide Synthesis (SPPS) of a Valine-Containing Peptide

This protocol outlines a manual Boc-SPPS cycle for the incorporation of a this compound residue.

Materials:

  • Merrifield resin pre-loaded with the C-terminal amino acid

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Isopropanol (IPA)

Protocol:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2 minutes.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow or colorless result signifies completion.

    • If the test is positive, recouple for another 1-2 hours.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Synthesis of a Valine-Derived Evans Oxazolidinone Chiral Auxiliary

This protocol describes the synthesis of (S)-4-isopropyl-2-oxazolidinone from L-valine, a common chiral auxiliary.

Materials:

  • L-valine

  • Ethanol

  • Thionyl chloride

  • Sodium borohydride (NaBH₄)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydride (NaH)

  • Dioxane

  • Water

Protocol:

  • Esterification of L-valine: Suspend L-valine in ethanol and cool to 0°C. Slowly add thionyl chloride and then reflux the mixture to produce L-valine ethyl ester hydrochloride.

  • Boc Protection: Dissolve the L-valine ethyl ester hydrochloride in a mixture of dioxane and water. Add sodium carbonate, followed by (Boc)₂O, and stir at room temperature to yield N-Boc-L-valine ethyl ester.

  • Reduction to Amino Alcohol: Dissolve the N-Boc-L-valine ethyl ester in a suitable solvent (e.g., THF/ethanol) and reduce the ester to the corresponding N-Boc-L-valinol using NaBH₄.

  • Cyclization to Oxazolidinone: Dissolve the N-Boc-L-valinol in a dry, aprotic solvent (e.g., THF) and treat with a strong base such as NaH to induce cyclization to the (S)-4-isopropyl-2-oxazolidinone.

Asymmetric Aldol Reaction using a Valine-Derived Chiral Auxiliary

This protocol outlines a general procedure for an Evans aldol reaction.

Materials:

  • (S)-4-isopropyl-2-oxazolidinone

  • Acyl chloride (e.g., propionyl chloride)

  • n-Butyllithium (n-BuLi)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dichloromethane (DCM)

  • Phosphate buffer

  • Hydrogen peroxide (H₂O₂)

Protocol:

  • N-Acylation of the Auxiliary: Dissolve the (S)-4-isopropyl-2-oxazolidinone in dry THF and cool to -78°C. Add n-BuLi, followed by the acyl chloride, to form the N-acyl oxazolidinone.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone in dry DCM and cool to 0°C. Add Bu₂BOTf followed by TEA to form the boron enolate.

  • Aldol Addition: Cool the reaction mixture to -78°C and add the aldehyde. Stir for several hours, then warm to 0°C.

  • Work-up and Auxiliary Cleavage: Quench the reaction with a phosphate buffer. The aldol adduct can be isolated, and the chiral auxiliary can be cleaved, for example, by treatment with hydrogen peroxide and a base, to yield the chiral β-hydroxy carboxylic acid derivative.

Synthesis of an Enzyme Inhibitor Precursor: N-Boc-Valacyclovir

This protocol describes the esterification of acyclovir with this compound.

Materials:

  • Acyclovir

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Activation of this compound: Dissolve this compound in DMF and cool to -5°C. Add a solution of DCC in DMF while maintaining the low temperature.

  • Coupling with Acyclovir: Add acyclovir and a catalytic amount of DMAP to the reaction mixture. Stir at -5°C to 0°C for several hours.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • The crude N-Boc-valacyclovir can then be purified by crystallization or chromatography.

  • Deprotection: The Boc group can be removed using acidic conditions (e.g., HCl in a suitable solvent) to yield valacyclovir hydrochloride.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Wash Coupling Coupling (this compound, HBTU) Neutralization->Coupling Wash Coupling->Deprotection Repeat for next AA Cleavage Cleavage from Resin (e.g., HF) Coupling->Cleavage Final Cycle Purification Peptide Purification (HPLC) Cleavage->Purification

Evans_Aldol_Reaction cluster_reactants Reactants cluster_synthesis Reaction Sequence cluster_products Products Auxiliary Valine-Derived Chiral Auxiliary N_Acylation N-Acylation Auxiliary->N_Acylation Acyl_Halide Acyl Halide Acyl_Halide->N_Acylation Aldehyde Aldehyde Aldol_Addition Diastereoselective Aldol Addition Aldehyde->Aldol_Addition Enolate_Formation Boron Enolate Formation (Bu₂BOTf, TEA) N_Acylation->Enolate_Formation Enolate_Formation->Aldol_Addition Aldol_Adduct Aldol Adduct with Auxiliary Aldol_Addition->Aldol_Adduct Final_Product Chiral β-Hydroxy Carbonyl Compound Aldol_Adduct->Final_Product Auxiliary Cleavage

Valacyclovir_Synthesis cluster_starting Starting Materials cluster_reaction Synthesis cluster_final_product Final Product Boc_Val This compound Coupling Esterification (DCC, DMAP, DMF) Boc_Val->Coupling Acyclovir Acyclovir Acyclovir->Coupling Deprotection Boc Deprotection (HCl) Coupling->Deprotection N-Boc-Valacyclovir Intermediate Valacyclovir Valacyclovir HCl Deprotection->Valacyclovir

Conclusion

This compound remains an exceptionally valuable and versatile reagent in biochemical research. Its application in peptide synthesis is well-established, providing a robust method for the incorporation of the sterically hindered and hydrophobic valine residue. Furthermore, its use as a chiral auxiliary has empowered chemists to achieve high levels of stereocontrol in asymmetric synthesis, a critical aspect of modern drug discovery. The role of this compound as a precursor in the synthesis of enzyme inhibitors and peptidomimetics further underscores its importance in the development of novel therapeutics. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this compound in their synthetic endeavors.

References

A Technical Guide to the Chirality of Boc-L-Valine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(tert-Butoxycarbonyl)-L-valine, commonly abbreviated as Boc-L-Valine, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry. Its primary role is as a protected building block in solid-phase peptide synthesis (SPPS) and as a crucial chiral intermediate in the development of pharmaceutical agents.[1][2] The tert-butoxycarbonyl (Boc) group serves as a protecting moiety for the amino function of L-valine, preventing unwanted side reactions during peptide chain elongation.[1]

Chirality, the property of "handedness," is a fundamental aspect of molecular chemistry, particularly in the life sciences. For molecules with a single stereocenter like valine, two non-superimposable mirror images, or enantiomers (L and D forms), exist. In biological systems, this stereochemical distinction is critical; often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects.[1] Consequently, the synthesis and rigorous analysis of enantiomerically pure compounds like this compound are paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of the core principles of this compound's chirality, including its physicochemical properties, methods of stereochemical analysis, and detailed experimental protocols.

Physicochemical and Chiral Properties of this compound

The physical and optical properties of this compound are key identifiers of its identity and chiral integrity. The specific optical rotation is a direct measure of the compound's ability to rotate plane-polarized light, a characteristic inherent to chiral molecules. The sign of the rotation (+ or -) indicates the direction of rotation, while the magnitude is dependent on the concentration of the enantiomers.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₄[3]
Molecular Weight 217.26 g/mol
Appearance White to off-white powder
Melting Point 77-80 °C
Specific Optical Rotation ([α]²⁰/D) -6.2 ± 0.5° (c = 1% in acetic acid)
Enantiomer Specific Rotation ([α]²⁰/D of Boc-D-Valine) +6.3° (c = 1 in Acetic Acid)

Stereochemistry and Synthesis

This compound is synthesized from the naturally occurring essential amino acid L-valine. The synthesis involves the protection of the α-amino group with a di-tert-butyl dicarbonate (Boc₂O) reagent under basic conditions. This reaction preserves the stereocenter of the original L-valine, resulting in the corresponding L-enantiomer of the Boc-protected amino acid. The stereochemical relationship between L-valine, this compound, and its enantiomer, Boc-D-valine, is depicted below.

G cluster_L L-Configuration cluster_D D-Configuration L_Valine L-Valine Boc_L_Valine This compound L_Valine->Boc_L_Valine Boc Protection Boc_D_Valine Boc-D-Valine Boc_L_Valine->Boc_D_Valine Enantiomers (Mirror Images)

Stereochemical relationship of L-Valine and its Boc-protected forms.

Experimental Protocols for Chirality Determination

Ensuring the enantiomeric purity of this compound is critical for its applications. Several analytical techniques are employed for this purpose, ranging from classical methods like polarimetry to more advanced chromatographic and spectroscopic techniques.

Polarimetry

Polarimetry measures the optical rotation of a chiral substance in solution. While it does not provide the exact enantiomeric excess (ee), it is a rapid and effective method to confirm the bulk stereochemical identity and to screen for significant chiral contamination.

Methodology:

  • Preparation of the Sample Solution: Accurately weigh approximately 1.0 g of this compound and dissolve it in glacial acetic acid to make a 100 mL solution. This creates a concentration (c) of 1 g/100 mL or 1%.

  • Instrument Setup:

    • Turn on the polarimeter and the sodium lamp (D-line, λ = 589 nm) and allow them to warm up and stabilize.

    • Calibrate the instrument by filling the sample cell (with a known path length, l, typically 1 dm) with the blank solvent (glacial acetic acid) and setting the reading to zero.

  • Measurement:

    • Rinse the sample cell with the prepared this compound solution two to three times.

    • Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter and record the observed optical rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) Where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

For this compound, the expected specific rotation is approximately -6.2°. A significant deviation from this value suggests the presence of the D-enantiomer or other impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the accurate determination of enantiomeric purity and the quantification of the enantiomeric excess (ee). This method physically separates the enantiomers, allowing for their individual detection and quantification.

Methodology using a Macrocyclic Glycopeptide-Based Chiral Stationary Phase (CSP):

  • Column: CHIROBIOTIC T (Teicoplanin) or CHIROBIOTIC R (Ristocetin A) are suitable choices for Boc-amino acids.

  • Mobile Phase: A reversed-phase mode is generally effective. A typical mobile phase could consist of a mixture of methanol and an aqueous buffer (e.g., 20mM ammonium acetate), with the exact ratio optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the sample and a racemic standard (a 50:50 mixture of this compound and Boc-D-Valine) to identify the retention times of both enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers using the following formula: % ee = [ (Area L - Area D) / (Area L + Area D) ] * 100

This method can accurately quantify even trace amounts of the undesired D-enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed 3D structural information and is an absolute method for determining the stereochemistry without the need for a chiral reference standard.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • Spectral Acquisition: Record the VCD and infrared absorption spectra of the sample using a VCD spectrometer.

  • Ab Initio Calculation: Perform quantum mechanical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD spectrum for the known absolute configuration (L- or S-configuration) of this compound.

  • Comparison and Assignment: Compare the experimentally measured VCD spectrum with the theoretically calculated spectrum. A match between the experimental and calculated spectra confirms the absolute configuration of the sample.

Workflow for Chiral Analysis

The logical workflow for the comprehensive chiral analysis of a this compound sample integrates these techniques to build a complete picture of its identity and purity.

G Sample This compound Sample Received InitialChecks Initial Quality Checks (Appearance, Melting Point) Sample->InitialChecks Polarimetry Polarimetry Analysis InitialChecks->Polarimetry VCD Vibrational Circular Dichroism (If absolute configuration is unknown) InitialChecks->VCD Optional Decision1 Bulk Chirality Check Polarimetry->Decision1 ChiralHPLC Chiral HPLC Analysis Decision2 Enantiomeric Purity Check ChiralHPLC->Decision2 Decision1->ChiralHPLC Rotation OK Fail Sample Fails (Racemic or Contaminated) Decision1->Fail Rotation Incorrect Pass Sample Passes (High Enantiomeric Purity) Decision2->Pass ee > 99.5% Decision2->Fail ee < 99.5% Report Generate Certificate of Analysis Pass->Report

Logical workflow for the chiral analysis of this compound.

Conclusion

The chirality of this compound is a defining characteristic that dictates its utility and safety in peptide synthesis and pharmaceutical manufacturing. A multi-faceted analytical approach is essential for its comprehensive characterization. While polarimetry offers a rapid assessment of bulk stereochemistry, it is chiral HPLC that provides the definitive, quantitative measure of enantiomeric purity. For unambiguous determination of absolute configuration, VCD spectroscopy stands as a powerful, modern technique. By employing these rigorous methodologies, researchers and drug developers can ensure the stereochemical integrity of this compound, a critical requirement for the synthesis of complex, biologically active molecules.

References

A Technical Guide to Commercial Boc-L-Valine: Suppliers, Purity, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available N-tert-Butoxycarbonyl-L-valine (Boc-L-Valine), a critical raw material in peptide synthesis and pharmaceutical development. The purity of this compound is paramount to ensure the desired yield, quality, and safety of the final product. This document details the common purity grades offered by various suppliers and outlines the key analytical methodologies for its quality control.

Commercial Suppliers and Purity Grades of this compound

The selection of a suitable grade of this compound is contingent upon its intended application, with research-grade material often suitable for discovery and early-phase development, while pharmaceutical-grade material with stringent purity specifications is required for cGMP manufacturing. Below is a summary of prominent commercial suppliers and their offered purity grades for this compound.

SupplierStated Purity/GradeMethod of AnalysisLink to Product
Sigma-Aldrich (Merck) ≥99.0%Titration (T)--INVALID-LINK--
Chem-Impex 98.5 - 101.0%Assay by titration--INVALID-LINK--
Thermo Scientific Chemicals 99+%Not Specified--INVALID-LINK--
CDH Fine Chemical 99%(Cal on dried subs)--INVALID-LINK--
MedchemExpress 98.44%Not Specified--INVALID-LINK--
Carl ROTH PEPTIPURE® ≥98%Not Specified--INVALID-LINK--
Simson Pharma Limited Accompanied by Certificate of AnalysisNot Specified--INVALID-LINK--
Tokyo Chemical Industry (TCI) >99.0%Titration (T)--INVALID-LINK--
Shandong Biotech min. 99.0 %Neutralization titration--INVALID-LINK--
Otto Chemie Pvt. Ltd. 99%Not Specified--INVALID-LINK--
Sichuan HongRi Pharma-Tech 98%Not Specified--INVALID-LINK--
Hebei Chuanghai Biotechnology 99%Not Specified--INVALID-LINK--

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and suitability for its intended use. The following are detailed methodologies for the key experiments.

Assay by Acid-Base Titration

This method determines the overall purity of this compound by quantifying the carboxylic acid functionality.

Principle: The carboxylic acid group of this compound is neutralized by a standardized solution of a strong base, typically sodium hydroxide. The endpoint of the titration is determined potentiometrically or by using a suitable indicator.

Apparatus:

  • Analytical balance

  • Burette (50 mL, Class A)

  • pH meter or visual indicator (e.g., phenolphthalein)

  • Stirrer

Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (neutralized)

  • Phenolphthalein indicator solution (if applicable)

Procedure:

  • Accurately weigh approximately 200-300 mg of the this compound sample into a clean, dry flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • If using a visual indicator, add 2-3 drops of phenolphthalein solution.

  • Titrate the solution with standardized 0.1 M NaOH solution until the endpoint is reached. The endpoint is indicated by a persistent faint pink color for the visual indicator or the inflection point in the titration curve for potentiometric titration.

  • Record the volume of NaOH solution consumed.

  • Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.

Calculation:

Purity (%) = (V_sample - V_blank) * M_NaOH * MW_this compound / (W_sample * 10)

Where:

  • V_sample = Volume of NaOH solution consumed by the sample (mL)

  • V_blank = Volume of NaOH solution consumed by the blank (mL)

  • M_NaOH = Molarity of the standardized NaOH solution (mol/L)

  • MW_this compound = Molecular weight of this compound (217.26 g/mol )

  • W_sample = Weight of the this compound sample (g)

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying this compound and its potential process-related impurities and degradation products.

Principle: A solution of the this compound sample is injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated components are detected by a UV detector, and the peak areas are used to determine the purity and impurity levels.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

Chromatographic Conditions (Example):

  • Column: C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase A to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a reference standard solution of this compound at the same concentration.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak asymmetry, and theoretical plates).

  • Analysis: Inject the blank (mobile phase A), standard, and sample solutions into the HPLC system.

  • Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the sample by the area normalization method.

Calculation:

Purity (%) = (Area_this compound / Total Area of all peaks) * 100

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to detect any structural impurities.

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of the hydrogen atoms absorb and re-emit this energy at specific frequencies, which are dependent on their chemical environment. The resulting spectrum provides information about the number and types of protons in the molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane (TMS))

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • δ ~5.0 ppm (d, 1H): NH proton of the Boc group.

  • δ ~4.3 ppm (dd, 1H): α-proton of the valine residue.

  • δ ~2.2 ppm (m, 1H): β-proton of the valine residue.

  • δ 1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • δ ~1.0 ppm (d, 6H): Methyl protons of the valine side chain.

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial this compound sample.

Boc_L_Valine_Purity_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identification & Structural Confirmation cluster_2 Purity & Impurity Determination cluster_3 Final Quality Assessment Sample Commercial this compound Sample Visual Visual Inspection (Appearance, Color) Sample->Visual Solubility Solubility Test Visual->Solubility NMR ¹H NMR Spectroscopy Solubility->NMR Titration Acid-Base Titration (Assay) Solubility->Titration FTIR FTIR Spectroscopy NMR->FTIR CoA Certificate of Analysis Generation NMR->CoA FTIR->CoA HPLC HPLC (Purity, Impurities) Titration->HPLC Titration->CoA Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC HPLC->CoA Chiral_HPLC->CoA

A Comprehensive Guide to the Safe Handling of Boc-L-Valine in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions and handling procedures for Boc-L-Valine (N-(tert-Butoxycarbonyl)-L-valine), a common reagent in peptide synthesis and other areas of chemical research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, as with any chemical reagent, it is imperative to handle it with care to minimize potential risks. The primary physical form of this compound is a white crystalline powder.[4] Inhalation of dust and direct contact with eyes and skin should be avoided.

Exposure Controls and Personal Protection

To ensure safe handling, appropriate personal protective equipment (PPE) should be worn at all times when working with this compound. Engineering controls, such as fume hoods or ventilated enclosures, are recommended, especially when handling large quantities or when dust generation is likely.

Table 1: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[4]Protects eyes from accidental splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact. Gloves should be inspected before use and disposed of properly.
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust is generated.Minimizes inhalation of airborne powder.
Body Protection Laboratory coat.Protects personal clothing from contamination.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintain the quality of this compound and prevent accidents.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound prep Preparation - Don appropriate PPE - Work in a well-ventilated area weigh Weighing - Use a chemical fume hood or ventilated balance enclosure - Handle carefully to avoid dust generation prep->weigh Proceed to dissolve Dissolution - Add this compound to the solvent slowly - Stir gently to avoid splashing weigh->dissolve Transfer to reaction Reaction - Monitor the reaction under controlled conditions dissolve->reaction Introduce into cleanup Work-up & Purification - Follow standard laboratory procedures reaction->cleanup After completion storage Storage - Store in a tightly sealed container in a designated area cleanup->storage After isolation

Caption: A logical workflow for the safe handling of this compound from preparation to storage.

Storage Conditions:

  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration or freezing to maintain product quality.

  • Container: Keep the container tightly closed to prevent moisture absorption.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed promptly.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.
Skin Contact Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.

Spill Response Protocol

This compound Spill Response Protocol spill Spill Occurs assess Assess the Situation - Evacuate the immediate area if necessary - Ensure proper ventilation spill->assess ppe Don Appropriate PPE - Gloves, safety goggles, and respirator assess->ppe contain Contain the Spill - Prevent further spreading ppe->contain cleanup Clean Up the Spill - Carefully sweep up the solid material - Avoid generating dust contain->cleanup dispose Dispose of Waste - Place in a sealed container for chemical waste disposal cleanup->dispose decontaminate Decontaminate the Area - Wipe the spill area with a damp cloth dispose->decontaminate

Caption: A stepwise protocol for responding to an accidental spill of this compound.

Disposal Considerations

All waste materials, including spilled this compound and contaminated items, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Data

PropertyValue
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Appearance White crystalline powder
Melting Point 76 - 80 °C (168.8 - 176 °F)
Solubility Information not readily available.
Odor Odorless

Note: The provided data is based on available Safety Data Sheets and may vary slightly between suppliers.

By adhering to the guidelines outlined in this document, researchers and laboratory personnel can safely handle this compound, minimizing risks and ensuring a secure working environment.

References

Methodological & Application

Application Notes and Protocols for Boc-L-Valine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the solid-phase synthesis of a model tripeptide (Val-Ala-Gly) using Boc-L-Valine. The tert-butoxycarbonyl (Boc) protection strategy is a classic and robust method for peptide synthesis.[1] This guide is intended for researchers, scientists, and professionals in drug development who are familiar with basic laboratory techniques.

Overview of Boc Solid-Phase Peptide Synthesis (SPPS)

Boc SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] The synthesis cycle consists of four main steps:

  • Resin Preparation and First Amino Acid Attachment: Swelling the resin and attaching the C-terminal amino acid.

  • Nα-Boc Deprotection: Removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain.[3]

  • Neutralization: Neutralizing the resulting trifluoroacetate salt to the free amine.[2][3]

  • Coupling: Formation of a peptide bond with the next Boc-protected amino acid.

  • Cleavage and Deprotection: Release of the completed peptide from the resin and removal of any side-chain protecting groups.

Experimental Workflow

The following diagram illustrates the cyclical nature of Boc-SPPS.

Boc_SPPS_Workflow cluster_setup Setup cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Start: Resin Swell Swell Resin (DCM) Resin->Swell Attach Attach First Amino Acid (Boc-Gly-OH) Swell->Attach Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Attach->Deprotection Start Cycle Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Next Boc-AA, DCC/HOBt) Wash2->Coupling Wash3 Wash (DCM, MeOH) Coupling->Wash3 KaiserTest Kaiser Test (Check for completion) Wash3->KaiserTest KaiserTest->Deprotection Next Amino Acid Cleavage Cleavage from Resin (HF or TFMSA) KaiserTest->Cleavage Final Amino Acid Coupled Purification Purification (RP-HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Figure 1: Experimental workflow for Boc solid-phase peptide synthesis.

Detailed Experimental Protocol: Synthesis of Val-Ala-Gly

This protocol is for a 0.1 mmol scale synthesis.

Materials and Reagents
ReagentTypical Amount/Concentration
Merrifield Resin (1% DVB, 1.0 mmol/g)100 mg (0.1 mmol)
Boc-Gly-OH0.2 mmol (2 eq)
Boc-Ala-OH0.3 mmol (3 eq)
Boc-L-Val-OH0.3 mmol (3 eq)
Dichloromethane (DCM)As needed for washes
N,N-Dimethylformamide (DMF)As needed
Isopropanol (IPA)As needed for washes
Trifluoroacetic Acid (TFA)50% (v/v) in DCM
N,N-Diisopropylethylamine (DIEA)10% (v/v) in DCM or DMF
Dicyclohexylcarbodiimide (DCC)0.3 mmol (3 eq)
N-Hydroxybenzotriazole (HOBt)0.3 mmol (3 eq)
Hydrogen Fluoride (HF)~10 mL
Anisole (scavenger)10% (v/v) in HF
Step-by-Step Procedure

Step 1: Resin Preparation and Attachment of the First Amino Acid (Boc-Gly-OH)

  • Resin Swelling: Place 100 mg of Merrifield resin in a reaction vessel. Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • First Amino Acid Attachment: The first Boc-amino acid can be attached to the Merrifield resin via its cesium salt. This is a common method to ensure racemization-free esterification. Alternatively, follow a pre-established protocol for loading the first amino acid onto the specific resin being used.

Step 2: Synthesis Cycle (for Boc-Ala-OH and Boc-L-Val-OH)

This cycle is repeated for each subsequent amino acid.

  • Nα-Boc Deprotection:

    • Wash the resin-bound peptide with 5 mL of DCM.

    • Add 5 mL of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.

    • Add another 5 mL of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3 x 5 mL) and then IPA (2 x 5 mL) to remove residual TFA.

  • Neutralization:

    • Wash the resin with DCM (2 x 5 mL).

    • Add 5 mL of 10% DIEA in DCM. Agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5 x 5 mL) to remove excess DIEA.

  • Coupling:

    • In a separate vial, dissolve the next Boc-amino acid (e.g., Boc-Ala-OH, 0.3 mmol) and HOBt (0.3 mmol) in a minimal amount of DMF.

    • Add DCC (0.3 mmol) to the amino acid solution and allow it to pre-activate for 5-10 minutes at 0°C.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

  • Washing:

    • After a negative Kaiser test, drain the coupling solution.

    • Wash the resin with DCM (3 x 5 mL) and MeOH (3 x 5 mL) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle.

Step 3: Final Cleavage and Deprotection

CAUTION: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. It must be handled with extreme care in a specialized, HF-resistant apparatus.

  • After the final amino acid (this compound) has been coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.

  • Transfer the dried peptide-resin to the reaction vessel of an HF cleavage apparatus.

  • Add a scavenger, such as anisole, to the vessel. A common mixture is HF/anisole (9:1 v/v).

  • Cool the reaction vessel in a dry ice/methanol bath.

  • Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.

  • Allow the reaction to stir at 0°C for 45-60 minutes.

  • Evaporate the HF under a vacuum.

  • The crude peptide and resin are then suspended in cold diethyl ether and washed thoroughly to precipitate the peptide and remove the scavenger.

Step 4: Purification

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final Val-Ala-Gly peptide.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the Boc-SPPS of the model tripeptide Val-Ala-Gly on a 0.1 mmol scale.

Table 1: Reagent Equivalents

ReagentEquivalents (relative to resin loading)
Boc-Amino Acid3.0
DCC3.0
HOBt3.0
DIEA6.0 (for neutralization)

Table 2: Reaction Conditions

StepReagent/SolventTimeTemperature
Resin SwellingDCM30 minRoom Temp.
Boc Deprotection50% TFA in DCM20-30 minRoom Temp.
Neutralization10% DIEA in DCM2 x 5 minRoom Temp.
CouplingDCC/HOBt in DMF/DCM1-2 hoursRoom Temp.
Final CleavageHF/Anisole (9:1)45-60 min0°C

Signaling Pathway Diagram

While L-Valine is an essential amino acid, a specific signaling pathway directly initiated by a simple tripeptide like Val-Ala-Gly is not well-defined in the literature. Therefore, a diagram of a biological signaling pathway is not applicable in this context. The provided workflow diagram (Figure 1) illustrates the logical progression of the chemical synthesis.

Chemical_Transformations Resin_Peptide_Boc Resin-Peptide-NH-Boc Resin_Peptide_NH3 Resin-Peptide-NH3+TFA- Resin_Peptide_Boc->Resin_Peptide_NH3 Deprotection (50% TFA) Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH3->Resin_Peptide_NH2 Neutralization (DIEA) New_Peptide_Boc Resin-Peptide-(AA)-NH-Boc Resin_Peptide_NH2->New_Peptide_Boc Coupling Activated_AA Boc-AA-COOH + DCC/HOBt Activated_AA->New_Peptide_Boc

Figure 2: Key chemical transformations in a single cycle of Boc-SPPS.

References

Application Notes and Protocols: Boc-L-Valine as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-valine, a derivative of the proteinogenic amino acid L-valine, is a cornerstone in modern organic synthesis. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino function enhances its solubility in organic solvents and allows for its application as a versatile chiral building block. Its well-defined stereochemistry makes it an invaluable tool for the synthesis of complex chiral molecules, ranging from therapeutic peptides to intricate small-molecule drug candidates. These application notes provide an overview of the key applications of this compound and detailed protocols for its use in both peptide and non-peptide synthetic strategies.

Core Applications of this compound

This compound serves as a fundamental chiral starting material in two principal areas of organic synthesis:

  • Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, this compound is a crucial component in the assembly of peptide chains using the Boc/Bzl protection strategy. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions to allow for chain elongation.[1][2]

  • Asymmetric Synthesis: The inherent chirality of this compound is exploited to induce stereoselectivity in a variety of chemical transformations. It can be converted into chiral auxiliaries, directing groups, or key intermediates for the synthesis of enantiomerically enriched compounds such as β-amino alcohols, chiral heterocycles, and P-chiral phosphorus compounds.[3][4][5]

Data Presentation: Quantitative Analysis of this compound Applications

The following tables summarize typical quantitative data for the key applications of this compound, providing a comparative overview of expected outcomes.

Table 1: this compound in Solid-Phase Peptide Synthesis (SPPS)

ParameterTypical ValueNotes
Resin Substitution Level0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used.
This compound Equivalents3 - 4 eq.Relative to resin loading.
Coupling ReagentDIC/HOBt or HBTU/DIEAHBTU/DIEA is often used for in situ neutralization.
Coupling Time1 - 2 hoursCan be monitored by the Kaiser test.
Coupling Efficiency>99%Per coupling step.
Deprotection Reagent50% TFA in DCMTrifluoroacetic acid in dichloromethane.
Deprotection Time20 - 30 minutesA pre-wash of 5 minutes is often included.
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence.
Final Purified Peptide Yield20 - 40%Post-purification by RP-HPLC.

Table 2: this compound as a Chiral Auxiliary in Asymmetric Synthesis

ApplicationProductDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield
Synthesis of β-Amino Alcoholsanti-1,2-Amino Alcoholsup to 10:1 d.r.~79%
Synthesis of Chiral Oxazolidinones(4S)-4-isopropyl-1,3-oxazolidin-2-one>98% e.e.~98% (3 steps)
Diastereoselective Aldol Reactionsyn-Aldol Adductsup to 90:10 d.r.up to 94%
Synthesis of P-Chiral Phosphine OxidesP-Chiral Phosphine Oxides>95% e.e.High yields

Experimental Protocols

Protocol 1: this compound Coupling in Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol describes a single coupling cycle for incorporating a this compound residue onto a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% N,N-Diisopropylethylamine (DIEA) in DCM

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the SPPS reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 50% TFA in DCM (10 mL per gram of resin) and agitate for 5 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-25 minutes.

    • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g resin).

  • Neutralization:

    • Wash the resin with 10% DIEA in DCM (2 x 10 mL/g resin), agitating for 2 minutes each time.

    • Wash the resin with DCM (3 x 10 mL/g resin).

    • Wash the resin with DMF (3 x 10 mL/g resin) to prepare for coupling.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow the activation to proceed for 10-15 minutes.

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring:

    • Take a small sample of the resin beads and wash them thoroughly with DCM.

    • Perform the Kaiser test to check for the presence of free primary amines. A yellow color indicates complete coupling, while a blue color indicates incomplete coupling.

    • If the coupling is incomplete, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL/g resin).

    • Wash the resin with DCM (3 x 10 mL/g resin). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Synthesis of (4S)-4-isopropyl-1,3-oxazolidin-2-one from this compound

This protocol outlines the conversion of this compound into a valuable chiral auxiliary, an oxazolidinone, which can be used in various asymmetric transformations.

Materials:

  • This compound

  • Ethyl chloroformate

  • Triethylamine (Et3N)

  • Sodium borohydride (NaBH4)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Formation of the Mixed Anhydride and Reduction to Boc-L-valinol:

    • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to -15 °C.

    • Add Et3N (1.1 equivalents) followed by the dropwise addition of ethyl chloroformate (1.1 equivalents), maintaining the temperature below -10 °C.

    • Stir the reaction mixture for 30 minutes at -15 °C.

    • In a separate flask, prepare a solution of NaBH4 (2 equivalents) in water.

    • Add the NaBH4 solution dropwise to the mixed anhydride solution, keeping the temperature below 0 °C.

    • Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4.

    • Concentrate the solution under reduced pressure to obtain crude Boc-L-valinol, which can be used in the next step without further purification.

  • Cyclization to (4S)-4-isopropyl-1,3-oxazolidin-2-one:

    • Dissolve the crude Boc-L-valinol in anhydrous THF under an inert atmosphere.

    • Carefully add NaH (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of water.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine and dry over anhydrous MgSO4.

    • Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure (4S)-4-isopropyl-1,3-oxazolidin-2-one.

Mandatory Visualizations

Boc_SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing_1 Wash (DCM) Deprotection->Washing_1 Wash Neutralization Neutralization (10% DIEA/DCM) Washing_2 Wash (DCM/DMF) Neutralization->Washing_2 Wash Coupling This compound Coupling (DIC/HOBt) Washing_3 Wash (DMF/DCM) Coupling->Washing_3 Wash Washing Washing Steps Cycle Repeat Cycle for Next Amino Acid Washing_1->Neutralization Washing_2->Coupling Washing_3->Cycle Chiral_Auxiliary_Logic Boc_Val This compound (Chiral Pool) Chiral_Aux Chiral Auxiliary (e.g., Oxazolidinone) Boc_Val->Chiral_Aux Synthesis Asymmetric_Reaction Asymmetric Transformation (e.g., Aldol, Alkylation) Chiral_Aux->Asymmetric_Reaction Induces Stereoselectivity Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Final_Product Enantiomerically Pure Target Molecule Cleavage->Final_Product

References

Boc-L-Valine in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Boc-L-Valine in solid-phase peptide synthesis (SPPS). It includes detailed protocols, quantitative data summaries, and workflow diagrams to facilitate the efficient and successful synthesis of peptides containing this sterically hindered amino acid.

Introduction to this compound in SPPS

tert-Butyloxycarbonyl (Boc) protected L-valine is a critical building block in peptide synthesis. The Boc group serves as a temporary protecting group for the α-amino group, which is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] This strategy, known as Boc/Bzl chemistry, is a robust and widely used method, particularly for the synthesis of long and complex peptides.[1]

Valine, with its bulky isopropyl side chain, presents a steric hindrance that can make both the coupling and deprotection steps more challenging compared to amino acids with smaller side chains. This can potentially lead to lower yields and longer reaction times.[2] Therefore, careful optimization of protocols is crucial for achieving high-purity peptides containing valine residues.

Key Applications of this compound in SPPS

The incorporation of this compound is essential for the synthesis of a vast range of biologically active peptides and proteins where valine's hydrophobicity and steric bulk are crucial for structure and function. These include:

  • Therapeutic Peptides: Many peptide drugs contain valine residues that contribute to their binding affinity and stability.

  • Bioactive Peptides: Synthesis of naturally occurring and synthetic peptides with roles in signaling and regulation.

  • Protein Structure-Function Studies: Incorporation of valine is key to creating synthetic proteins and protein fragments for research purposes.

Experimental Protocols

The following protocols provide a step-by-step guide for the key stages of SPPS involving this compound. These are generalized protocols and may require optimization based on the specific peptide sequence and resin.

Resin Preparation and Swelling

Proper swelling of the resin is critical for efficient synthesis.

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality (acid or amide). For peptide acids, PAM (phenylacetamidomethyl) resin is a common choice.[3] For peptide amides, MBHA (p-methylbenzhydrylamine) resin is widely used.[3]

  • Protocol:

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) to swell the resin.

    • Gently agitate for 30 minutes.

    • Drain the solvent.

Nα-Boc Deprotection

This step removes the Boc protecting group from the N-terminus of the growing peptide chain.

  • Reagents:

    • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Scavengers (optional but recommended for peptides containing Trp, Cys, or Met): 0.5% dithiothreitol (DTE).

  • Protocol:

    • Wash the resin-bound peptide with DCM (3 times).

    • Add the deprotection solution to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh aliquot of the deprotection solution and agitate for 20-30 minutes.

    • Drain the solution.

    • Wash the resin thoroughly with DCM (3 times).

Neutralization

After deprotection, the N-terminal amine is protonated as a TFA salt and must be neutralized to the free amine before coupling.

  • Reagent: 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Protocol:

    • Add the neutralization solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (3 times).

Amino Acid Coupling

This step involves the activation of the carboxyl group of this compound and its subsequent coupling to the free N-terminal amine of the resin-bound peptide. Due to the steric hindrance of valine, the choice of coupling reagent and reaction conditions is critical.

  • Protocol using HBTU/DIEA:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

Data Presentation: Coupling Reagents for this compound

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, especially for sterically hindered amino acids like valine. The following table summarizes common coupling reagents used in Boc-SPPS.

Coupling ReagentAbbreviationActivationKey Features
DicyclohexylcarbodiimideDCCForms a symmetric anhydride or an active ester with an additive.A classic and cost-effective reagent. The byproduct, dicyclohexylurea (DCU), is insoluble and can be filtered off in solution-phase synthesis but can be problematic in SPPS.
DiisopropylcarbodiimideDICSimilar to DCC.The byproduct, diisopropylurea, is more soluble in common organic solvents, making it more suitable for SPPS than DCC.
Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphateBOPForms an OBt active ester.Highly efficient but the byproduct, HMPA, is a suspected carcinogen.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUForms an OBt active ester.A very popular and efficient coupling reagent with byproducts that are soluble and easily washed away.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUForms an OAt active ester.Generally more reactive than HBTU, making it particularly useful for difficult couplings, including those involving sterically hindered amino acids.

Visualization of Workflows and Pathways

Boc-SPPS Cycle Workflow

The following diagram illustrates the repetitive cycle of operations in Boc solid-phase peptide synthesis.

Boc_SPPS_Cycle Resin Resin-Bound Peptide (N-terminally Boc-Protected) Deprotection Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (this compound + Coupling Reagent) Washing2->Coupling Washing3 Washing (DCM/DMF) Coupling->Washing3 Next_Cycle Ready for Next Cycle Washing3->Next_Cycle Next_Cycle->Deprotection Repeat n times

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Boc Deprotection Mechanism

This diagram illustrates the acid-catalyzed removal of the Boc protecting group.

Boc_Deprotection Boc_Amine R-NH-Boc tert-Butoxycarbonyl Protected Amine Protonation R-NH(H+)-Boc Protonation by TFA Boc_Amine->Protonation + H+ (from TFA) Carbocation t-Butyl Cation + R-NH-COOH Formation of Carbamic Acid Protonation->Carbocation Elimination Decarboxylation R-NH2 + CO2 Decarboxylation Carbocation->Decarboxylation Spontaneous

Caption: Mechanism of Nα-Boc group deprotection using TFA.

Final Cleavage and Purification

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Cleavage: This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF). This is a hazardous procedure that requires specialized equipment. Alternative, less hazardous methods using reagents like trifluoromethanesulfonic acid (TFMSA) have also been developed.

  • Work-up: The crude peptide is precipitated with cold diethyl ether and then dissolved in an appropriate aqueous solvent.

  • Purification: The final purification of the peptide is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

By following these protocols and considering the specific challenges associated with the sterically hindered nature of valine, researchers can successfully incorporate this compound into their synthetic peptides with high yield and purity.

References

Application Notes and Protocols: Effective Coupling of Boc-L-Valine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Valine is an essential building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. However, its sterically hindered side chain presents a significant challenge, often leading to incomplete acylation and racemization during peptide bond formation. The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore critical to achieving high yields and purity in peptides containing valine residues.

This document provides a detailed overview of coupling reagents compatible with this compound, presenting comparative data and step-by-step protocols for their effective use.

Coupling Reagents for this compound: A Comparative Overview

The choice of coupling reagent is paramount for the successful incorporation of this compound. Modern peptide synthesis relies on a variety of reagents that can overcome the steric hindrance of the valine side chain while minimizing the risk of racemization. These reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

Data Summary

The following table summarizes the performance of common coupling reagents for the incorporation of this compound, based on reported coupling efficiencies and racemization levels.

Coupling ReagentAdditiveTypical Coupling TimeCoupling Efficiency (%)Racemization (%)Key AdvantagesKey Disadvantages
DCC (Dicyclohexylcarbodiimide)HOBt2-4 hours85-95%1-5%Low costFormation of insoluble DCU byproduct
DIC (Diisopropylcarbodiimide)HOBt/Oxyma1-2 hours>99%<1%Soluble byproduct, high efficiencyCan be less effective for highly hindered couplings
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)HOBt/DIEA30-60 min98-99.5%<0.5%Fast, high efficiencyPotential for guanidinylation of the N-terminus
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIEA/Collidine20-45 min>99%<0.1%Very fast, highly efficient for hindered couplingsHigher cost, potential side reactions if not used correctly
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)DIEA20-60 min>99%<0.2%High efficiency, less prone to side reactions than HBTUHigher cost
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIEA45-90 min97-99%<0.5%Good for hindered couplings, stableCan be less reactive than HATU

Experimental Protocols

The following are generalized protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). Modifications may be necessary based on the specific peptide sequence and resin.

Protocol 1: DIC/Oxyma Mediated Coupling

This protocol is a widely used and cost-effective method with a good balance of efficiency and low racemization.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine or Trifluoroacetic acid (TFA) for deprotection steps (depending on the overall protection strategy)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to this solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated this compound solution to the swollen resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Deprotection: Proceed with the N-terminal Boc deprotection using TFA in DCM.

Protocol 2: HATU-Mediated Coupling

This protocol is recommended for particularly difficult couplings involving sterically hindered amino acids.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents) and HATU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to this solution. The solution should change color. Allow pre-activation for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 20-45 minutes at room temperature.

  • Monitoring: Use the Kaiser test to confirm the completion of the reaction.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Deprotection: Proceed with the subsequent deprotection step.

Diagrams

Peptide_Synthesis_Workflow Start Start: Resin with Linker Deprotection1 Fmoc/Boc Deprotection Start->Deprotection1 Washing1 Washing (DMF/DCM) Deprotection1->Washing1 Coupling Coupling: This compound + Coupling Reagent Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle (Deprotection, Washing, Coupling) Washing2->Repeat Repeat->Deprotection1 Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (e.g., HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Coupling_Reagent_Mechanism BocVal This compound (Carboxylic Acid) ActiveEster Activated Intermediate (e.g., O-acylisourea, Active Ester) BocVal->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., DIC, HATU) CouplingReagent->ActiveEster Additive Additive (e.g., Oxyma, HOBt) Additive->ActiveEster Suppresses Racemization PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond Nucleophilic Attack ResinAmine Resin-Bound Peptide (Free N-terminus) ResinAmine->PeptideBond

Caption: Mechanism of action for coupling reagents in peptide synthesis.

Conclusion

The successful incorporation of the sterically hindered this compound into a peptide sequence is highly dependent on the choice of coupling reagent and reaction conditions. While traditional carbodiimides like DIC, when paired with additives like Oxyma, offer a reliable and cost-effective solution, modern uronium/aminium reagents such as HATU and HCTU provide faster reaction times and higher coupling efficiencies, especially in challenging contexts. Researchers should select the most appropriate reagent based on the specific requirements of their synthesis, considering factors such as the complexity of the peptide

Application Notes and Protocols: Incorporation of Boc-L-Valine in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyloxycarbonyl (Boc)-L-Valine is a crucial protected amino acid derivative for the synthesis of complex therapeutic peptides.[1][2][3] Its tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for controlled, stepwise peptide chain elongation, particularly in Solid-Phase Peptide Synthesis (SPPS).[2][3] The Boc group is stable under various coupling conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), making it a cornerstone of the Boc/Bzl protection strategy. The hydrophobicity of the valine side chain makes Boc-L-Valine an essential component in constructing hydrophobic domains within peptides, which can be critical for their biological activity and interaction with cell membranes. This document provides detailed protocols and data for the incorporation of this compound in the synthesis of therapeutic peptides using Boc-SPPS.

Data Presentation

The following tables summarize typical quantitative data associated with the Boc-SPPS of a valine-containing peptide. These values are illustrative and may require optimization based on the specific peptide sequence and scale.

Table 1: Reagents and Conditions for Boc-SPPS Cycle

ParameterValueNotes
Resin Loading Capacity0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used.
Boc-Amino Acid Equivalents3 equivalentsRelative to the resin loading.
Coupling Reagent Equivalents3 equivalentse.g., DCC, HBTU.
HOBt Equivalents3 equivalentsUsed with DCC to minimize racemization.
Deprotection Solution25-50% TFA in DCM
Neutralization Solution5-10% DIEA in DMF or DCM
Coupling Time1 - 2 hoursCan be longer for sterically hindered amino acids like Valine.
Deprotection Time20 - 30 minutes
Neutralization Time2 x 5 minutes

Table 2: Typical Yields and Purity

ParameterValueNotes
Coupling Efficiency (per step)>99%Monitored by the Kaiser test.
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required.
Final Purified Peptide Yield20 - 40%Post-purification yield.

Table 3: Cleavage Cocktail Composition for Final Deprotection

ReagentCompositionConditionsApplication
Anhydrous HF90% HF, 10% Anisole (scavenger)0°C, 1-2 hoursStandard cleavage from Merrifield or PAM resin.
TFMSATFMSA/TFA/Thioanisole0°C, 1-2 hoursAn alternative to HF.
"Low-High" HFStep 1 (Low HF): HF/DMS (1:3 v/v), p-cresol0°C, 2-4 hoursMinimizes side reactions for sensitive residues.
Step 2 (High HF): 100% HF, anisole0°C, 1 hourCleaves the peptide from the resin.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Valine-Containing Peptide

This protocol describes the manual Boc-SPPS of a generic peptide on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Place 200 mg of Merrifield resin (loading capacity: 0.5 mmol/g) into a fritted reaction vessel.

  • Add 5 mL of dichloromethane (DCM) and gently agitate for 30 minutes to swell the resin.

  • Drain the DCM.

2. First Amino Acid Coupling (if not pre-loaded):

  • Follow a standard esterification procedure, for example, using the cesium salt of the C-terminal Boc-amino acid.

3. Boc-SPPS Cycle for Subsequent Amino Acids (including this compound):

  • Step 3.1: Nα-Boc Deprotection

    • Add 5 mL of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh 5 mL of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the deprotection solution.

  • Step 3.2: Washing

    • Wash the resin with DCM (3 x 5 mL).

    • Wash with Isopropanol (IPA) (2 x 5 mL).

    • Wash with DCM (3 x 5 mL).

  • Step 3.3: Neutralization

    • Add 5 mL of 10% diisopropylethylamine (DIEA) in DCM.

    • Agitate for 5 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 5 mL).

  • Step 3.4: Amino Acid Coupling (e.g., with DCC/HOBt)

    • In a separate vial, dissolve the Boc-amino acid (e.g., this compound, 0.3 mmol, 3 eq.) and 1-hydroxybenzotriazole (HOBt) (0.3 mmol, 3 eq.) in a minimal amount of dimethylformamide (DMF).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (0.3 mmol, 3 eq.) dissolved in DCM.

    • Allow the activation to proceed for 10-15 minutes at 0°C.

    • Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

    • Add the filtered, activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test (a negative result indicates complete coupling). If the test is positive, the coupling step can be repeated.

  • Step 3.5: Washing

    • Drain the coupling solution.

    • Wash the resin with DCM (3 x 5 mL).

    • Wash with DMF (2 x 5 mL).

  • Step 3.6: Repeat Cycle

    • Repeat the deprotection, washing, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

4. Final Deprotection and Cleavage from Resin (HF Cleavage): CAUTION: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. It must be handled with extreme care in a specialized, HF-resistant apparatus and fume hood.

  • After the final coupling cycle, wash the resin thoroughly with DMF and DCM, and dry it under vacuum.

  • Transfer the dried peptide-resin to the HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 10% anisole) and stir at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen or by vacuum.

  • Precipitate the crude peptide with cold diethyl ether, wash several times with cold ether, and dry under vacuum.

Protocol 2: Purification of the Crude Peptide by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid in water).

  • HPLC System: Use a preparative reverse-phase HPLC system.

  • Column: A C18 column is commonly used for peptide purification.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be a linear increase of Solvent B from 5% to 60% over 30-60 minutes, but this needs to be optimized for the specific peptide.

  • Detection: Monitor the elution of the peptide at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 3: Analysis of the Purified Peptide by Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometer: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Analysis: Acquire the mass spectrum to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass.

  • Tandem MS (MS/MS): For further confirmation, perform tandem mass spectrometry to obtain fragment ions that can be used to verify the amino acid sequence.

Visualizations

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start with Solid Support (e.g., Merrifield Resin) Swell Swell Resin in DCM Resin->Swell Deprotection 1. Nα-Boc Deprotection (TFA in DCM) Swell->Deprotection Wash1 2. Washing Deprotection->Wash1 Neutralization 3. Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Coupling 4. Coupling with This compound-OH Neutralization->Coupling Wash2 5. Washing Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Final Deprotection & Cleavage (e.g., HF) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry, Analytical HPLC) Purification->Analysis FinalPeptide Purified Therapeutic Peptide Analysis->FinalPeptide Boc_SPPS_Cycle_Detail Resin_Peptide Resin-Bound Peptide H₂N-AAₙ-...-Resin Coupled_Peptide Elongated Peptide Boc-Val-AAₙ-...-Resin Resin_Peptide->Coupled_Peptide Coupling Boc_Val This compound Boc-NH-CH(iPr)-COOH Activated_Val Activated this compound Boc-NH-CH(iPr)-CO-X Boc_Val:C->Activated_Val Activation (DCC/HOBt) Activated_Val->Coupled_Peptide Coupling Deprotected_Peptide Deprotected Peptide H₂N-Val-AAₙ-...-Resin Coupled_Peptide:Boc->Deprotected_Peptide Deprotection (TFA/DCM) Deprotected_Peptide:N->Resin_Peptide:N Ready for Next Cycle

References

Application of Boc-L-Valine in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boc-L-Valine, a protected form of the essential amino acid L-valine, is a critical building block in the synthesis of a variety of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for controlled, sequential peptide bond formation, a cornerstone of modern medicinal chemistry. This versatile reagent is instrumental in the development of antiviral drugs and other therapeutics, where precise stereochemistry and high purity are paramount. This document provides detailed application notes and protocols for the use of this compound in the synthesis of intermediates for three significant antiviral drugs: Valacyclovir, Boceprevir, and Telaprevir.

Synthesis of Valacyclovir Intermediate

Valacyclovir is an antiviral medication used to treat infections caused by the herpes simplex virus (HSV). It is a prodrug of acyclovir, meaning it is converted into the active drug acyclovir in the body. This conversion is facilitated by the ester linkage of L-valine to acyclovir, which enhances the drug's oral bioavailability. This compound is a key starting material in the synthesis of Valacyclovir.

Experimental Protocol: Synthesis of N-Boc-Valacyclovir

This protocol details the coupling of this compound to acyclovir to form the protected intermediate, N-Boc-Valacyclovir.

Materials:

  • This compound

  • Acyclovir

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Water

Procedure:

  • In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve this compound (870 g) in DMF (5874 mL) with stirring at 20-25 °C until fully dissolved.

  • Cool the mixture to -5 °C using an appropriate cooling bath.

  • Prepare a solution of DCC (330 g) in DMF (600 g) and add it to the reaction mixture over 20 minutes, maintaining the temperature at -5 °C.

  • Stir the resulting mixture at -5 °C for 20 minutes.

  • Add Acyclovir (600 g) to the reaction mixture, followed by the addition of DMAP (98 g) after 5 minutes of stirring.

  • Continue stirring the mixture at -5 °C for 3 hours.

  • Add a second portion of DCC solution (330 g in 600 g DMF) over 20 minutes and continue stirring at -5 °C for another 3 hours.

  • Allow the reaction mixture to warm to 25 °C over 2.5 hours and stir for an additional 4 hours.

  • Add water (204 g) to the mixture and stir at 25 °C for 4 hours to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU precipitate and wash the solid with DMF (1800 g).

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Dissolve the residue in isopropyl alcohol (6120 g) at reflux to crystallize the N-Boc-Valacyclovir.

  • Cool the solution, filter the crystalline product, and dry under vacuum.

Quantitative Data
ParameterValueReference
Yield of N-Boc-Valacyclovir 92%[1]
Purity of N-Boc-Valacyclovir 98.5%[1]
Final Valacyclovir HCl Purity >99.5%[2]

Experimental Workflow

G cluster_prep Preparation of Activated this compound cluster_coupling Coupling Reaction cluster_workup Work-up and Isolation BocVal This compound in DMF Mix1 Activated this compound BocVal->Mix1 Dissolve DCC1 DCC in DMF DCC1->Mix1 Add at -5°C Reaction Reaction Mixture (-5°C, 6h) Mix1->Reaction Acyclovir Acyclovir Acyclovir->Reaction Add DMAP DMAP DMAP->Reaction Add Quench Quenched Mixture Reaction->Quench Warm to 25°C, add H2O DCC2 DCC in DMF (2nd portion) DCC2->Reaction Add at -5°C Filtration Filtration Quench->Filtration Stir 4h Filtrate Filtrate Filtration->Filtrate Collect Filtrate DCU Dicyclohexylurea (byproduct) Filtration->DCU Remove DCU Concentration Concentration Filtrate->Concentration Crystallization Crystallization Concentration->Crystallization Dissolve in IPA Product N-Boc-Valacyclovir Crystallization->Product Filter and Dry

Caption: Synthesis of N-Boc-Valacyclovir.

Mechanism of Action of Valacyclovir

Valacyclovir's antiviral activity stems from its conversion to acyclovir, which selectively targets viral DNA synthesis.[3]

G Valacyclovir Valacyclovir (Prodrug) Acyclovir Acyclovir (Active Drug) Valacyclovir->Acyclovir Esterases (in vivo) ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Chain Viral_DNA_Polymerase->Viral_DNA Incorporation into Termination Chain Termination Viral_DNA->Termination Leads to

Caption: Mechanism of action of Valacyclovir.

Synthesis of a Boceprevir Intermediate

Boceprevir is a protease inhibitor used to treat hepatitis C. A key structural component of Boceprevir is a bicyclic proline derivative, which is coupled to a peptide fragment derived from this compound and tert-leucine.

Experimental Protocol: Synthesis of (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)-3,3-dimethylbutanoic acid

This protocol describes the coupling of this compound to L-tert-leucine methyl ester, followed by hydrolysis to yield the dipeptide acid intermediate.

Materials:

  • This compound

  • L-tert-leucine methyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • 1N HCl

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add EDCI (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve L-tert-leucine methyl ester hydrochloride (1.0 eq) in DCM and add NMM (1.2 eq).

  • Add the solution of L-tert-leucine methyl ester to the activated this compound solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide ester.

  • Dissolve the crude ester in a mixture of methanol and water.

  • Add LiOH (1.5 eq) and stir at room temperature for 4 hours, monitoring the reaction by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired dipeptide acid.

Quantitative Data
ParameterValue (Representative)
Yield of Dipeptide Ester 85-95%
Yield of Dipeptide Acid >90%
Purity >98% (by HPLC)

Experimental Workflow

G cluster_activation Activation of this compound cluster_coupling Coupling Reaction cluster_workup1 Work-up cluster_hydrolysis Hydrolysis BocVal This compound in DCM ActivatedEster Activated Ester BocVal->ActivatedEster Stir at 0°C EDCI_HOBt EDCI, HOBt EDCI_HOBt->ActivatedEster Coupling Reaction Mixture (Stir 16h) ActivatedEster->Coupling tLeu L-tert-leucine methyl ester HCl in DCM Amine Free Amine tLeu->Amine NMM NMM NMM->Amine Amine->Coupling Add at 0°C Wash1 Wash1 Coupling->Wash1 Wash with 1N HCl Wash2 Wash2 Wash1->Wash2 Wash with NaHCO3 Wash3 Wash3 Wash2->Wash3 Wash with Brine Dry Dry and Concentrate Wash3->Dry DipeptideEster Dipeptide Ester Dry->DipeptideEster Hydrolysis Hydrolysis Reaction DipeptideEster->Hydrolysis Dissolve in MeOH/H2O Acidify Acidify Hydrolysis->Acidify Acidify with 1N HCl LiOH LiOH LiOH->Hydrolysis Extraction Extract with EtOAc Acidify->Extraction Product (S)-2-((S)-2-(tert-butoxycarbonylamino)- 3-methylbutanamido)-3,3-dimethylbutanoic acid Extraction->Product Dry and Concentrate

Caption: Synthesis of Boceprevir Dipeptide Intermediate.

Mechanism of Action of Boceprevir

Boceprevir is a direct-acting antiviral agent that inhibits the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[4]

G HCV_Polyprotein HCV Polyprotein Viral_Proteins Mature Viral Proteins HCV_Polyprotein->Viral_Proteins Cleavage by NS3_4A HCV NS3/4A Protease NS3_4A->Viral_Proteins Inhibition Inhibition NS3_4A->Inhibition Leads to Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Essential for Boceprevir Boceprevir Boceprevir->NS3_4A Binds to Active Site Inhibition->Viral_Replication Prevents

Caption: Mechanism of action of Boceprevir.

Synthesis of a Telaprevir Intermediate

Telaprevir is another potent inhibitor of the HCV NS3/4A serine protease. Its synthesis involves the coupling of a complex bicyclic proline derivative with a peptide fragment that includes a valine residue. This compound is a precursor to this peptide fragment.

Experimental Protocol: Synthesis of the P2-P1 fragment of Telaprevir

This protocol outlines a representative method for the formation of the dipeptide fragment of Telaprevir starting from this compound.

Materials:

  • This compound

  • (S)-2-amino-3,3-dimethylbutanamide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) and (S)-2-amino-3,3-dimethylbutanamide (1.0 eq) in DMF.

  • Add DIPEA (2.5 eq) to the solution and cool to 0 °C.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dipeptide.

Quantitative Data
ParameterValue (Representative)
Yield 80-90%
Purity >97% (by HPLC)
Experimental Workflow```dot

G cluster_reactants Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification BocVal This compound in DMF Mix Reactant Mixture BocVal->Mix Amide (S)-2-amino-3,3-dimethylbutanamide in DMF Amide->Mix DIPEA DIPEA DIPEA->Mix Add and cool to 0°C Coupling Reaction Mixture (Stir 4.5h) Mix->Coupling HATU HATU HATU->Coupling Add portion-wise Dilute Dilute Coupling->Dilute Dilute with EtOAc Wash1 Wash with NaHCO3 Dilute->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry and Concentrate Wash2->Dry Purify Column Chromatography Dry->Purify Product Telaprevir P2-P1 Fragment Purify->Product

Caption: Mechanism of action of Telaprevir.

This compound is an indispensable reagent in the synthesis of complex pharmaceutical intermediates. Its use in the preparation of antiviral agents like Valacyclovir, Boceprevir, and Telaprevir highlights its importance in modern drug development. The protocols and data presented herein provide a valuable resource for researchers and scientists working in the field of medicinal chemistry and pharmaceutical synthesis. The ability to control stereochemistry and achieve high yields and purity through the use of protected amino acids like this compound is fundamental to the successful development of new and effective therapeutics.

References

Application Notes and Protocols: The Role of Boc-L-Valine in the Synthesis of Modified Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nα-tert-butoxycarbonyl-L-valine (Boc-L-Valine) is an amino acid derivative widely employed as a fundamental building block in the synthesis of peptides and modified proteins.[1] The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the alpha-amino function of L-valine.[2] This protection is critical as it prevents uncontrolled reactions during peptide bond formation, allowing for the precise, stepwise assembly of amino acids into a desired sequence.[2][3] this compound's stability under neutral or basic conditions and its acid-labile nature make it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), a technique that has revolutionized peptide and protein manufacturing.[]

Core Principles and Applications

The primary function of this compound is to provide temporary protection for the Nα-amino group during peptide synthesis. The Boc group is stable to many reaction conditions but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA), leaving the peptide chain ready for the addition of the next amino acid. This strategy, known as the Boc/Bzl (tert-butoxycarbonyl/benzyl) method, is particularly advantageous for the synthesis of hydrophobic peptides and those containing sensitive ester or thioester moieties.

The hydrophobicity of the valine side chain makes this compound an excellent choice for constructing hydrophobic domains within synthetic peptides, which is crucial for creating molecules that can interact with or span cell membranes.

Key Applications Include:

  • Peptide Synthesis: It serves as a crucial building block for assembling peptides and proteins using solid-phase peptide synthesis (SPPS). Its use allows for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

  • Pharmaceutical Development: this compound is integral to the synthesis of peptide-based drugs, including antibiotics, antivirals, and anticancer agents. The precise control it offers is essential for designing therapeutic molecules with high efficacy and specificity. It is also used in creating prodrugs to enhance bioavailability.

  • Biotechnology and Protein Engineering: The compound is used to produce modified proteins and enzymes, leading to the development of more effective biocatalysts or therapeutic proteins with improved functions.

  • Drug Delivery Systems: this compound can be used to modify drug delivery vehicles, such as nanomicelles, to target specific amino acid transporters on cells, thereby enhancing drug uptake.

  • Asymmetric Synthesis: As an enantiomerically pure compound, this compound serves as an important chiral building block for the synthesis of complex organic molecules.

BocVal This compound SPPS Solid-Phase Peptide Synthesis (SPPS) BocVal->SPPS Pharma Pharmaceutical Development BocVal->Pharma Biotech Biotechnology & Protein Engineering BocVal->Biotech DrugDelivery Drug Delivery Systems BocVal->DrugDelivery AsymSynth Asymmetric Synthesis BocVal->AsymSynth Hydrophobic Hydrophobic Peptides SPPS->Hydrophobic Therapeutic Therapeutic Peptides (Anticancer, Antiviral) Pharma->Therapeutic Enzymes Modified Enzymes Biotech->Enzymes Targeting Targeted Drug Uptake DrugDelivery->Targeting Chiral Chiral Building Block AsymSynth->Chiral Start Start: Resin with C-terminal Boc-Amino Acid Deprotection 1. Deprotection (Boc Removal with TFA) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (Add next Boc-AA-OH + Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle for Each Amino Acid Wash3->Cycle Cycle->Deprotection Next Residue Cleavage Final Cleavage (HF or TFMSA) Cycle->Cleavage Sequence Complete Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification cluster_steps Resin_Start Resin-Peptide-NH-Boc Step1 Deprotection (TFA/DCM) Resin_Start->Step1 Resin_Deprotected Resin-Peptide-NH3+TFA- Step2 Neutralization (DIEA/DMF) Resin_Deprotected->Step2 Resin_Neutral Resin-Peptide-NH2 Step3 Coupling (Boc-AA-OH, HBTU, DIEA) Resin_Neutral->Step3 Resin_Coupled Resin-Peptide-NH-CO-AA-Boc Step1->Resin_Deprotected Step2->Resin_Neutral Step3->Resin_Coupled

References

Application Note: A Detailed Guide to Boc-L-Valine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(tert-butoxycarbonyl)-L-valine (Boc-L-Valine) is a crucial protected amino acid widely utilized in peptide synthesis. The bulky tert-butyl group of the Boc protecting group provides stability under various conditions, while the valine residue itself is a common component of many biologically active peptides. The amide coupling of this compound to an amine is a fundamental step in the synthesis of peptides and other complex organic molecules. This application note provides a detailed experimental setup, protocols, and comparative data for performing a successful this compound coupling reaction, intended for researchers, scientists, and professionals in drug development.

Experimental Principles

The coupling of this compound to a primary or secondary amine to form an amide bond typically involves the activation of the carboxylic acid group of this compound. This activation is achieved using a variety of coupling reagents. The activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond. Additives are often included to minimize side reactions, particularly racemization of the chiral center of the valine residue.

Comparative Data of Coupling Reagents

The choice of coupling reagent, solvent, and base can significantly impact the yield and purity of the final product. The following table summarizes the performance of various common coupling reagents in a model this compound coupling reaction.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
DCCHOBt-CH₂Cl₂0 to RT12-24~85
EDCHOBtDMAP (cat.)CH₃CN231465[1]
HBTU-DIPEADMFRT1-4>90
HATU-DIPEADMF23538[1]
PyBOP-DIPEADMF/DCMRT1-4>90

Note: Yields are representative and can vary depending on the specific amine substrate and reaction scale.

Experimental Protocols

Below are detailed protocols for both solution-phase and solid-phase this compound coupling reactions.

Protocol 1: Solution-Phase Coupling using EDC/HOBt

This protocol is suitable for coupling this compound to a soluble amine.

Materials:

  • This compound

  • Amine substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a stirred solution of the amine substrate (1.0 equiv) in anhydrous acetonitrile (0.1 M), add this compound (1.2 equiv).[1]

  • Reagent Addition: Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) to the reaction mixture.[1]

  • Reaction: Stir the resulting mixture at room temperature (23°C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Protocol 2: Solid-Phase Coupling on a Resin

This protocol is designed for coupling this compound to an amine-functionalized solid support (e.g., Merrifield resin).

Materials:

  • Amine-functionalized resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Shaker or agitator

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Deprotection (if applicable): If the resin-bound amine is protected (e.g., with Fmoc), perform the appropriate deprotection step followed by thorough washing with DMF.

  • Pre-activation of this compound:

    • In a separate vial, dissolve this compound (3.0 equiv relative to resin loading) and HBTU (3.0 equiv) in DMF.

    • Add DIPEA (6.0 equiv) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring:

    • Take a few beads of the resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling should be repeated with fresh reagents.[2]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove any unreacted reagents and byproducts.

  • Further Steps: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the this compound coupling reaction.

G cluster_solution Solution-Phase Coupling Workflow A 1. Dissolve Amine & This compound in Solvent B 2. Add Coupling Reagents (e.g., EDC, HOBt, DMAP) A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D E 5. Work-up (Extraction) D->E F 6. Purify (Chromatography) E->F G Pure Coupled Product F->G

Solution-Phase Coupling Workflow

G cluster_solid Solid-Phase Coupling Workflow cluster_preactivation A 1. Swell Resin in DMF B 2. Pre-activate this compound with Coupling Reagents A->B C 3. Add Activated Amino Acid to Resin D 4. Agitate at Room Temperature C->D E 5. Monitor with Kaiser Test D->E F 6. Wash Resin E->F G Coupled Peptide on Resin F->G

Solid-Phase Coupling Workflow

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the equivalents of this compound and coupling reagents.

    • Extend the reaction time or slightly increase the temperature.

  • Incomplete Reaction (Positive Kaiser Test in SPPS):

    • Repeat the coupling step with fresh reagents.

    • Consider using a more potent coupling reagent like HATU.

    • Ensure proper swelling of the resin.

  • Racemization:

    • Always use an additive like HOBt or HOAt, especially with carbodiimide coupling reagents.

    • Perform the reaction at a lower temperature (e.g., 0°C).

Conclusion

The successful coupling of this compound is a critical step in many synthetic routes. By selecting the appropriate coupling reagents, optimizing reaction conditions, and carefully monitoring the reaction progress, researchers can achieve high yields and purity of their desired products. The protocols and data provided in this application note serve as a comprehensive guide for performing this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-Valine Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of Boc-L-Valine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the deprotection of this compound?

The most prevalent side reaction during the acid-catalyzed deprotection of this compound is the formation of a tert-butyl cation, which can lead to tert-butylation of the deprotected valine or other nucleophilic residues in a peptide chain. Due to the sterically hindered nature of the valine side chain, incomplete deprotection can also be a significant issue, requiring harsher conditions that may promote side reactions.[1]

Q2: Why is the deprotection of this compound more challenging than for other amino acids?

The bulky isopropyl side chain of valine presents considerable steric hindrance, which can impede the access of the acidic reagent to the Boc-protecting group. This steric hindrance often necessitates longer reaction times or stronger acidic conditions to achieve complete deprotection, which in turn can lead to lower yields and an increased likelihood of side reactions.[1] One study noted a yield of 63% for the deprotection of N-Boc-L-Valine methyl ester using a deep eutectic solvent, attributing the lower yield to this steric hindrance.[1]

Q3: What are the standard acidic conditions for this compound deprotection?

The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2] A solution of 20-50% TFA in DCM or 4M HCl in dioxane are typical starting points.

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC), where the disappearance of the starting material (this compound) and the appearance of the more polar product (L-Valine) can be observed. Staining with ninhydrin is particularly useful as it reacts with the newly formed primary amine of valine to produce a colored spot. Additionally, techniques like LC-MS and ¹H NMR spectroscopy can be used to track the reaction, with the disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm in ¹H NMR) indicating the removal of the Boc group.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient acid strength or concentration: The acidity may not be sufficient to overcome the steric hindrance of the valine side chain.Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM). Consider using a stronger acid system like 4M HCl in dioxane.
Short reaction time: The reaction may not have proceeded to completion.Extend the reaction time and continue to monitor by TLC or LC-MS.
Poor reagent quality: The acidic reagent may have degraded, for instance, by absorbing moisture.Use fresh or properly stored reagents. Anhydrous conditions are often beneficial.
Formation of Side Products (e.g., tert-butylated valine) Reaction of the tert-butyl cation with the product: The highly reactive tert-butyl cation generated during deprotection can alkylate the deprotected valine.Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or water. A typical mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
Low Yield Steric hindrance of valine: Inherently slower reaction rates can lead to product loss during workup or purification.Optimize reaction conditions (acid concentration, time, and temperature) to drive the reaction to completion. Consider milder deprotection methods if other sensitive functional groups are present.
Degradation of other acid-sensitive groups: If the substrate contains other acid-labile protecting groups, they may be cleaved under the deprotection conditions.Use milder deprotection conditions, such as a lower concentration of TFA or performing the reaction at a lower temperature (e.g., 0°C). Alternatively, a different deprotection reagent like oxalyl chloride in methanol can be employed.

Quantitative Data Summary

The following table summarizes available quantitative data on this compound deprotection and related studies. Direct comparative data for side product formation in this compound deprotection is limited in the literature.

Deprotection Method Substrate Yield of Deprotected Product Key Findings & Notes Reference
Choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES)N-Boc-L-Valine methyl ester63%Lower yield attributed to the steric hindrance of the valine side chain.
55% TFA in DCM (30 min) vs. 100% TFA (5 min)Peptides on solid supportHigher purity with 55% TFA/DCMIn solid-phase peptide synthesis, 100% TFA led to more impurities, likely due to incomplete deprotection caused by poor resin swelling.
Thermal deprotection in an ionic liquidN-Boc-L-Valine29% (thermal only), 92% (with water), 93% (with TFA)Simple heating gave low yields. Addition of water or a catalytic amount of TFA significantly improved the yield.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Preparation: Dissolve the this compound (1 equivalent) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add TFA to the desired concentration (typically 20-50% v/v). If required, add a scavenger such as triisopropylsilane (TIS) (e.g., 5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene or DCM (3 times) to ensure complete removal of residual TFA. The resulting valine TFA salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
  • Preparation: Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-5 equivalents).

  • Reaction: Stir the mixture at room temperature. The deprotection is often complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
  • Preparation: Dissolve the this compound (1 equivalent) in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent in vacuo to yield the valine hydrochloride salt. This method can be advantageous when other acid-sensitive functional groups are present in the molecule.

Visualizations

Boc_Deprotection_Pathway Boc_Valine This compound Protonated_Boc_Valine Protonated this compound Boc_Valine->Protonated_Boc_Valine  + H⁺ (TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc_Valine->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation Protonated_Boc_Valine->tButyl_Cation Valine L-Valine (Amine Salt) Carbamic_Acid->Valine - CO₂ Side_Product tert-Butylated Side Product tButyl_Cation->Side_Product Alkylation of Nucleophile Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: this compound deprotection pathway and side reaction.

Troubleshooting_Workflow decision decision result result Start Start Boc Deprotection Check_Completion Monitor Reaction (TLC, LC-MS) Start->Check_Completion Is_Complete Reaction Complete? Check_Completion->Is_Complete Workup Proceed to Work-up Is_Complete->Workup Yes Incomplete Incomplete Reaction Is_Complete->Incomplete No Check_Side_Products Analyze for Side Products (LC-MS) Workup->Check_Side_Products Successful_Deprotection Successful Deprotection Workup->Successful_Deprotection Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Check_Reagents Check Reagent Quality Incomplete->Check_Reagents Increase_Time->Check_Completion Increase_Acid->Check_Completion Check_Reagents->Start Side_Products_Present Side Products Detected? Check_Side_Products->Side_Products_Present Add_Scavenger Add Scavenger (e.g., TIS) Side_Products_Present->Add_Scavenger Yes Milder_Conditions Use Milder Conditions Side_Products_Present->Milder_Conditions Yes Side_Products_Present->Successful_Deprotection No Add_Scavenger->Start Milder_Conditions->Start

Caption: Troubleshooting workflow for this compound deprotection.

References

Troubleshooting incomplete coupling of Boc-L-Valine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to the incomplete coupling of Boc-L-Valine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often incomplete?

Incomplete coupling of this compound is a common issue in SPPS primarily due to its structure. Valine is a β-branched and sterically hindered amino acid, which can make it difficult for the activated amino acid to access the free N-terminus of the growing peptide chain on the resin.[1][2] This steric hindrance slows down the reaction kinetics, often leading to incomplete reactions under standard coupling conditions.[3] Furthermore, sequences rich in hydrophobic residues like valine are prone to peptide aggregation on the resin, where inter- or intra-chain hydrogen bonding can make reactive sites inaccessible to reagents.[1][4]

Q2: How can I accurately detect that my this compound coupling has failed?

The most common method for monitoring coupling completion in real-time is the use of qualitative colorimetric tests performed on a few resin beads.

  • Kaiser Test (Ninhydrin Test): This is the most widely used test. It detects the presence of free primary amines. A positive result, indicated by an intense blue or purple color on the beads and in the solution, signifies that free amines are still present, meaning the coupling was incomplete.

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another option to check for unreacted amines.

  • Bromophenol Blue Test: This test is based on the acid-base reaction of the indicator with the basic amino group and can detect both primary and secondary amines.

For a definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product can be analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the valine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.

Q3: What immediate steps can I take if I detect an incomplete coupling?

If a monitoring test indicates incomplete coupling, the most straightforward initial step is to perform a second coupling (double coupling). This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection cycle. If a significant amount of unreacted amine remains after the first coupling, it may suggest peptide aggregation is occurring. In such cases, simply repeating the coupling may not be sufficient, and other conditions may need to be optimized.

Q4: Which coupling reagents and conditions are most effective for a hindered residue like this compound?

When dealing with sterically hindered amino acids, the choice of coupling reagent and reaction conditions is critical. If standard methods fail, consider the following optimizations:

  • Switch to a More Powerful Reagent: Uronium/aminium salt-based reagents are generally more reactive and effective for difficult couplings. Consider switching from a standard carbodiimide (DCC/DIC) protocol to reagents like HBTU, HATU, or HCTU.

  • Increase Equivalents and Time: Use a higher excess of the this compound and coupling reagent (e.g., 2-4 equivalents relative to the free amine) and extend the reaction time, potentially doubling it from your standard protocol.

  • Elevate the Temperature: Gently increasing the reaction temperature to 30-50°C can significantly improve the reaction rate. This must be done cautiously, as higher temperatures can increase the risk of side reactions like racemization. Microwave-assisted SPPS is a modern technique that uses microwave energy to drive difficult couplings to completion efficiently.

  • Optimize Solvents: Ensure you are using high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In cases of aggregation, switching the solvent to NMP or DMSO, or using a mixture of DCM/DMF, can help solvate the peptide chain and improve reaction kinetics.

Q5: What should I do if recoupling and optimized conditions still fail to complete the reaction?

If a second coupling attempt is unsuccessful and unreacted amines are still detected, it is crucial to "cap" these unreacted sites. Capping is the process of acetylating the free amines, typically with acetic anhydride. This procedure permanently blocks the unreacted chains from participating in subsequent coupling steps. While this results in the termination of that specific peptide chain, it prevents the formation of difficult-to-remove deletion peptide impurities, simplifying the final purification of the target peptide.

Data Summary

Table 1: Comparison of Common Coupling Reagent Strategies in Boc-SPPS
Coupling Reagent ClassExample(s)Activation MethodAdvantagesPotential Issues
Carbodiimides DCC, DICPre-activation with additives like HOBt or HOAtCost-effective, widely used. Additives reduce side reactions and accelerate coupling.Can be less effective for severely hindered couplings. DCC produces an insoluble urea byproduct.
Uronium/Aminium Salts HBTU, HATU, HCTUIn situ activation with a tertiary base (e.g., DIEA)Fast reaction times, high coupling efficiency, very effective for hindered amino acids.Can react with the unprotected N-terminus if used in large excess. More expensive.
Phosphonium Salts PyBOP, PyBroPIn situ activation with a tertiary base (e.g., DIEA)High reactivity, similar to uronium salts. PyBroP is particularly effective for hindered couplings.Byproducts can be problematic in some cases.

Key Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Reagents:

  • Solution A: 50 mg/mL ninhydrin in ethanol.

  • Solution B: 1 g phenol in 0.25 mL ethanol.

  • Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.

Procedure:

  • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Place the washed beads into a small glass test tube.

  • Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the sample at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling). A recoupling is necessary.

  • Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling). You may proceed to the next step in the synthesis.

Protocol 2: Double Coupling Procedure for this compound

This protocol should be initiated after a positive Kaiser test following the first coupling attempt.

  • Drain the initial coupling solution from the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3x) to remove byproducts and unreacted reagents from the first attempt.

  • Prepare a fresh coupling solution:

    • Dissolve this compound (2-4 equivalents) and a suitable coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution to begin the activation.

  • Add the newly prepared and activated amino acid solution to the peptide-resin.

  • Agitate the reaction mixture at room temperature for the recommended time (e.g., 1-2 hours, or longer for difficult sequences).

  • After the second coupling is complete, drain the solution and wash the resin with DMF (3x).

  • Perform another Kaiser test to verify the completion of the reaction. If the test is now negative (yellow), proceed with the synthesis. If it remains positive, consider capping the unreacted amines.

Visualizations

Boc-SPPS Cycle Workflow

SPPS_Cycle cluster_main Boc-SPPS Cycle A 1. Resin Swelling (DCM) B 2. N-α-Boc Deprotection (50% TFA in DCM) A->B C 3. Washing & Neutralization (DCM, DIEA in DCM) B->C D 4. This compound Activation & Coupling C->D E 5. Monitoring (Kaiser Test) D->E E->D Coupling Incomplete (Recouple) F 6. Washing (DMF, DCM) E->F Coupling Complete G Next Cycle or Final Cleavage F->G

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Workflow Start Perform this compound Coupling Monitor Monitor with Kaiser Test Start->Monitor Recouple Perform Double Coupling Monitor->Recouple Positive (Blue) Optimize Optimize Conditions: - Stronger Reagent (HATU) - Increase Temperature - Change Solvent (NMP) Monitor->Optimize Still Positive Cap Cap Unreacted Amines (Acetic Anhydride) Monitor->Cap Still Positive After Optimization Proceed Proceed to Deprotection Step Monitor->Proceed Negative (Yellow) Recouple->Monitor Re-test Optimize->Monitor Re-test Cap->Proceed

Caption: Decision-making workflow for troubleshooting incomplete this compound coupling.

References

Technical Support Center: Purification of Crude Boc-L-Valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-tert-butoxycarbonyl-L-valine (Boc-L-Valine).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or the work-up process. These typically include:

  • Unreacted L-Valine: The starting amino acid may not have fully reacted.

  • Reagent Byproducts: Byproducts from the Boc-protection reaction, such as those from di-tert-butyl dicarbonate (Boc₂O).

  • Related Amino Acid Impurities: Impurities present in the starting L-Valine, such as Boc-L-Alanine.[1]

  • Diastereomers: Racemization at the chiral center can occur, leading to the presence of Boc-D-Valine, although this is less common under standard protection conditions.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., ethyl acetate, tetrahydrofuran, diethyl ether) may remain.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The main purification techniques are recrystallization, acid-base extraction, and column chromatography. Often, a combination of these methods is employed. An initial acid-base extraction is standard during the work-up, followed by recrystallization or chromatography for final purification.[3][4]

Q3: How do I choose the right purification method?

A3: The choice depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product, especially on a larger scale. It is effective if a suitable solvent system can be found that dissolves the crude product at high temperatures and allows pure this compound to crystallize upon cooling.

  • Column Chromatography: This method is ideal for separating impurities with different polarities from the desired product, particularly when dealing with oily products or complex impurity profiles.

  • Acid-Base Extraction: This is a fundamental work-up step to separate the acidic this compound from neutral or basic impurities after synthesis.

Q4: How can I monitor the purity of this compound during purification?

A4: Purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of column chromatography and to qualitatively assess the purity of fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the final product and to detect and identify impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Q5: What are the optimal storage conditions for purified this compound?

A5: Purified this compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, refrigeration is recommended to prevent potential degradation.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product
Possible Cause Suggested Solution
Incomplete Reaction Ensure optimal reaction conditions (pH 8-9, adequate stirring) during the synthesis step. Monitor reaction completion using TLC before proceeding to work-up.
Product Loss During Extraction During the acid-base work-up, ensure the pH of the aqueous phase is sufficiently acidic (pH ~2-3) before extracting with an organic solvent like ethyl acetate to minimize solubility in the aqueous layer.
Premature Precipitation If the product precipitates during solvent removal, some material can be lost. Ensure a controlled concentration process.
Inappropriate Recrystallization Solvent If the product is too soluble in the chosen recrystallization solvent even at low temperatures, significant material will be lost in the mother liquor. Screen for alternative solvents or solvent systems.
Issue 2: Product Is an Oil and Fails to Crystallize
Possible Cause Suggested Solution
Presence of Impurities Oily products are often the result of impurities that inhibit crystallization. Purify the oil using flash column chromatography before attempting recrystallization again.
Residual Solvent Ensure all solvents from the work-up are thoroughly removed under high vacuum, as residual solvents can prevent solidification.
Hygroscopic Nature The product may have absorbed moisture from the air. Dry the oil under high vacuum over a desiccant like P₂O₅. Use freshly dried solvents for any subsequent steps.
Crystallization Difficulty Some Boc-amino acids are notoriously difficult to crystallize. Try trituration by stirring the oil vigorously with a non-polar solvent like n-hexane, diethyl ether, or petroleum ether to induce precipitation.
Super-saturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to the oil or concentrated solution.
Issue 3: Persistent Impurities in Final Product
Possible Cause Suggested Solution
Co-elution in Chromatography Impurities may have a similar polarity to the product. Optimize the column chromatography conditions by using a different solvent system or a shallower gradient.
Ineffective Recrystallization The chosen solvent may not effectively differentiate between the product and the impurity. Test a range of solvents with varying polarities.
Unreacted Starting Material Unreacted L-valine can sometimes carry through. Ensure a thorough acid-base extraction, as L-valine has different solubility properties.
Racemization If diastereomeric impurities are suspected, consider using chiral HPLC for analysis. Racemization can be minimized by controlling reaction temperature and avoiding harsh basic conditions for extended periods.

Data Presentation

Table 1: Comparison of Reported Yields and Physical Properties for this compound

Purification Method Reported Yield Melting Point (°C) Reported Purity Reference
Precipitation (Ethyl Acetate/Petroleum Ether)55%78Not specified
Recrystallization (Ethanol)Not specified94-97Not specified
Crystallization (with Seed Crystal) & Slurrying~90%84-86>99% (HPLC)

Table 2: Common Solvent Systems for Purification

Technique Solvent/System Purpose Reference
Extraction Ethyl Acetate (EtOAc)To extract the product from the acidified aqueous layer.
Recrystallization Ethanol (EtOH)Single-solvent recrystallization.
Precipitation/Trituration Petroleum Ether or n-HexaneTo precipitate the product from a more polar solvent or to induce solidification of an oil.
Column Chromatography Hexane / Ethyl AcetateA common mobile phase for silica gel chromatography, separating based on polarity.
Column Chromatography Dichloromethane (DCM) / Methanol (MeOH)An alternative mobile phase for silica gel chromatography.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is adapted from a typical synthesis work-up.

  • Dissolution: Dissolve the crude this compound reaction mixture in water. If a water-miscible co-solvent like THF was used, remove it first under reduced pressure.

  • Base/Neutral Wash: Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove non-acidic organic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by slowly adding a cold aqueous acid solution (e.g., 1M HCl or 0.5M citric acid). The product may precipitate or form an oil.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which may be a solid or an oil.

  • Precipitation/Crystallization: Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate or diethyl ether). Slowly add a non-polar solvent like petroleum ether or n-hexane while stirring until the solution becomes cloudy. Allow the mixture to stand, preferably in a refrigerator, to allow crystals to form.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pack the column uniformly with the slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Elute the column with the mobile phase. A gradient of increasing polarity is often effective (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow and Logic Diagrams

G cluster_0 Purification Workflow for Crude this compound A Crude this compound (Post-Reaction Mixture) B Acid-Base Extraction Work-up A->B C Concentration (Removal of Solvent) B->C D Assess Physical State C->D E Recrystallization / Precipitation D->E  Product is Solid F Flash Column Chromatography D->F  Product is Oil / Impure G Purity Analysis (HPLC, NMR, MP) E->G F->E  Post-Chromatography  Crystallization F->G H Pure this compound Solid G->H

Caption: General workflow for the purification of crude this compound.

G cluster_1 Decision Tree for Purification Method Selection Start Crude Product Obtained Q1 Is the product a solid? Start->Q1 Q2 Is purity high by TLC/NMR? Q1->Q2 Yes Triturate Action: Attempt Trituration with non-polar solvent Q1->Triturate No (It's an oil) Q3 Are impurities polar or non-polar? Q2->Q3 No (significant impurities) Recrystallize Action: Attempt Recrystallization Q2->Recrystallize Yes (minor impurities) Chromatography Action: Perform Column Chromatography Q3->Chromatography Both/Similar Polarity End Pure Product Recrystallize->End Successful Chromatography->End Successful Triturate->Chromatography Fails to solidify Triturate->End Solidifies & is pure

Caption: Decision logic for selecting a suitable purification technique.

References

Technical Support Center: Preventing Racemization of Boc-L-Valine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize or prevent racemization of Boc-L-Valine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis with this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of the L-enantiomer into a mixture of both L- and D-isomers. During the coupling of this compound, this can result in the incorporation of Boc-D-Valine into the peptide sequence. The presence of these diastereomeric impurities can be challenging to remove and may significantly impact the biological activity of the final peptide.[1][2]

Q2: Why is this compound susceptible to racemization?

A2: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids like this compound involves the formation of a 5(4H)-oxazolone intermediate.[1] This occurs upon activation of the carboxylic acid group by a coupling reagent. The alpha-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Valine's bulky isopropyl side chain can also contribute to steric hindrance, which in some cases can slow down the desired coupling reaction, providing more opportunity for racemization to occur.[3]

Q3: What are the key factors influencing racemization of this compound?

A3: Several factors during the coupling step can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to higher levels of racemization.[1]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization by forming active esters that are less prone to cyclize into oxazolones.

  • Base: The type and concentration of the base used for neutralization and catalysis are crucial. Stronger, less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIEA) can increase racemization compared to weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.

  • Temperature: Elevated temperatures, often used to accelerate coupling, can also increase the rate of racemization.

  • Activation Time: Prolonged pre-activation of the this compound before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.

  • Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes helping to reduce racemization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-Valine diastereomer detected in the final peptide. Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive.Switch to a uronium/aminium or phosphonium-based coupling reagent like HBTU, HATU, or PyBOP. Alternatively, if using a carbodiimide, always include a racemization-suppressing additive like HOBt or Oxyma.
Strong or Excess Base: Use of a strong, non-hindered base like TEA or an excess of DIEA.Use a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Carefully control the stoichiometry of the base.
High Reaction Temperature: Performing the coupling at elevated temperatures.Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step. If using microwave-assisted synthesis, consider lowering the temperature for the valine coupling step.
Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before coupling.Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.
Low coupling efficiency when trying to minimize racemization. Steric Hindrance: The bulky side chain of valine can slow down the coupling reaction, especially when coupling to another hindered residue.Use a more powerful coupling reagent like HATU or COMU, which are known for high efficiency with sterically hindered amino acids. You may need to slightly increase the reaction time, while monitoring for racemization.
Aggregation: The growing peptide chain may aggregate on the solid support, hindering the coupling reaction.Switch to a solvent that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add a small amount of dimethyl sulfoxide (DMSO) to the DMF.

Data Presentation

Table 1: Comparative Racemization Levels with Different Coupling Systems

The following table provides an illustrative comparison of the expected racemization levels for sterically hindered or racemization-prone amino acids with various coupling reagents and additives. While specific data for this compound is limited, these trends are generally applicable.

Coupling Reagent/AdditiveBaseExpected RacemizationKey Considerations
DIC / HOBtDIEA / NMMLow to ModerateA classic, cost-effective method. Racemization is generally low but can be higher than with uronium salts.
DIC / OxymaPureDIEA / NMMVery LowOxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.
HBTU / HOBtDIEA / NMMLowA widely used and generally reliable coupling reagent with a good balance of speed and low racemization.
HATU / HOAtDIEA / NMMVery LowHighly efficient and fast-acting, especially for hindered couplings, with very low racemization.
PyBOPDIEA / NMMLowA phosphonium salt-based reagent known for its efficiency and low racemization levels.
COMUDIEA / NMMVery LowA modern uronium salt based on Oxyma, offering high reactivity, excellent racemization suppression, and a better safety profile.

Note: The actual percentage of racemization can vary depending on the specific peptide sequence, reaction conditions, and analytical method used.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine, designed to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • OxymaPure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (if applicable for the previous step in Fmoc-based synthesis).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) and then again with DMF (3x).

    • Perform a Kaiser test to confirm the presence of the free amine.

  • Coupling Reaction (In Situ Activation):

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add this solution to the swelled and washed resin.

    • Add the base (DIEA or NMM, 6 equivalents) to the resin slurry.

    • Finally, add DIC (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For particularly hindered couplings, the reaction time can be extended, but should be monitored.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted reagents and by-products.

  • Next Cycle:

    • The peptide-resin is now ready for the deprotection of the Boc group for the next coupling cycle.

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

This protocol provides a general method for determining the percentage of D-Valine in a synthetic peptide sample after hydrolysis.

Materials:

  • Synthetic peptide containing Valine

  • 6N HCl or 6N DCl (for hydrolysis)

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)

  • HPLC system with a UV or MS detector

  • Mobile phase (e.g., a mixture of methanol, water, and a small amount of acid like formic acid, optimized for the specific column)

  • Reference standards for L-Valine and D-Valine

Procedure:

  • Peptide Hydrolysis:

    • Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.

    • Add 6N HCl (or 6N DCl to assess acid-catalyzed racemization during hydrolysis).

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the acid under vacuum.

    • Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase.

    • Inject the prepared sample of the hydrolyzed peptide.

    • Run the HPLC method, ensuring baseline separation of the L- and D-Valine peaks.

    • Also, inject the L-Valine and D-Valine standards to confirm retention times.

  • Data Analysis:

    • Integrate the peak areas for both L-Valine and D-Valine.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Valine) / (Area(L-Valine) + Area(D-Valine))] x 100

Mandatory Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization_path Racemization Pathway cluster_coupling Coupling BocVal This compound ActivatedEster Activated Intermediate (e.g., O-acylisourea) BocVal->ActivatedEster Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) ActivatedEster->Oxazolone Cyclization LL_Peptide Desired L-L Peptide ActivatedEster->LL_Peptide Direct Coupling (Fast) Oxazolone->Oxazolone Base-catalyzed α-proton abstraction DL_Peptide Diastereomeric D-L Peptide Oxazolone->DL_Peptide Nucleophilic Attack (Slow) Peptide Peptide Chain (H2N-R) Peptide->LL_Peptide Peptide->DL_Peptide

Caption: Mechanism of racemization of this compound during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected in Boc-Val Coupling CouplingReagent Using Carbodiimide Alone? Start->CouplingReagent AddAdditive Add HOBt or Oxyma CouplingReagent->AddAdditive Yes CheckBase Base Selection: Strong or Hindered? CouplingReagent->CheckBase No AddAdditive->CheckBase SwitchBase Use NMM or Collidine CheckBase->SwitchBase Strong CheckTemp High Coupling Temperature? CheckBase->CheckTemp Hindered SwitchBase->CheckTemp LowerTemp Couple at 0°C CheckTemp->LowerTemp Yes CheckActivation Long Pre-activation Time? CheckTemp->CheckActivation No LowerTemp->CheckActivation InSitu Use In Situ Activation CheckActivation->InSitu Yes End Racemization Minimized CheckActivation->End No InSitu->End

Caption: Troubleshooting workflow for high racemization of this compound.

References

Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Boc-L-Valine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenge in coupling this compound is steric hindrance. The bulky isopropyl side chain of valine, combined with the tert-butyloxycarbonyl (Boc) protecting group, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slow or incomplete reactions.[1][2]

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, more powerful activating agents are generally recommended. Onium salt-based reagents such as HBTU, HATU, HCTU, and PyBOP are often more effective than carbodiimides like DCC or DIC alone.[1][2][3] The addition of additives like HOBt or OxymaPure® to carbodiimide reactions can also improve efficiency and suppress racemization.

Q3: How can I minimize the risk of racemization during coupling?

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical issue in peptide synthesis. To minimize this side reaction when coupling this compound:

  • Use appropriate bases: Employ non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount. Avoid stronger bases like triethylamine (TEA).

  • Choose the right coupling reagent: Reagents that generate HOBt or OxymaPure® esters in situ are known to suppress racemization.

  • Control the temperature: Running the reaction at a lower temperature can help minimize racemization, although it may slow down the reaction rate.

Q4: What is the optimal solvent for this compound coupling?

The choice of solvent is crucial for ensuring proper solvation of the peptide-resin and reagents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally good choices for solid-phase peptide synthesis (SPPS) due to their excellent solvating properties. Dichloromethane (DCM) can also be used, particularly with carbodiimide-mediated couplings. It is essential to use high-purity, anhydrous solvents to avoid side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Steric Hindrance: The bulky nature of this compound is impeding the reaction. 2. Suboptimal Coupling Reagent: The chosen reagent may not be potent enough. 3. Poor Solvation: The resin and peptide chain are not adequately solvated. 4. Reagent Degradation: Coupling reagents or the this compound may have degraded.1. Double Couple: Perform a second coupling step with fresh reagents. 2. Switch to a Stronger Reagent: Use a more powerful activating agent like HATU, HCTU, or COMU. 3. Optimize Solvent: Switch to a better solvating solvent such as DMF or NMP. 4. Use Fresh Reagents: Ensure all reagents are fresh and properly stored. 5. Increase Reaction Time/Temperature: Extend the coupling time or slightly increase the temperature (e.g., to 30-40°C), monitoring closely for side reactions.
Presence of Deletion Sequences (Peptide missing Valine) 1. Incomplete Coupling: The this compound failed to couple to the N-terminus. 2. Incomplete Deprotection of the Previous Residue: The N-terminal amine was not fully deprotected before the coupling step.1. Follow Recommendations for Low Coupling Yield. 2. Confirm Complete Deprotection: Use a qualitative test like the Kaiser test to ensure complete deprotection of the previous amino acid's protecting group before coupling. 3. Implement a Capping Step: After the coupling of this compound, treat the resin with a capping agent like acetic anhydride to block any unreacted amines.
Significant Epimerization/Racemization 1. Inappropriate Base: The base used is too strong or used in excess. 2. Highly Reactive Coupling Reagent: Some highly reactive coupling reagents can increase the risk of racemization.1. Use a Weaker, Non-nucleophilic Base: Switch to DIEA or collidine and use the minimum amount required. 2. Add a Racemization Suppressant: Incorporate HOBt or OxymaPure® into the coupling reaction. 3. Lower the Reaction Temperature.
Side Reactions (e.g., Guanidinylation) 1. Excess Coupling Reagent: Using an excess of uronium/guanidinium-based coupling reagents (e.g., HBTU, HATU) can lead to the guanidinylation of the N-terminal amine.1. Avoid Excess Coupling Reagent: Use a stoichiometric amount of the coupling reagent relative to the amino acid.

Quantitative Data Summary

The following table provides a general comparison of common coupling conditions for sterically hindered amino acids like this compound. Optimal conditions should be determined empirically for each specific sequence.

Coupling Reagent Base (Equivalents) Solvent Typical Reaction Time Relative Efficiency for Hindered Couplings Racemization Risk
DCC/HOBt None (or catalytic DMAP for esterification)DCM/DMF2-12 hoursModerateLow to Moderate
DIC/HOBt NoneDCM/DMF2-12 hoursModerateLow to Moderate
HBTU DIEA (2-3 eq.)DMF/NMP30-120 minHighLow
HATU DIEA/Collidine (2-3 eq.)DMF/NMP15-60 minVery HighVery Low
PyBOP DIEA (2-3 eq.)DMF/NMP30-120 minHighLow
COMU DIEA (1-2 eq.)DMF/NMP15-60 minVery HighVery Low

Experimental Protocols

Standard DIC/HOBt Coupling Protocol for this compound

  • Swell the resin in dichloromethane (DCM) (10 mL per gram of resin).

  • In a separate vessel, dissolve this compound (3-5 equivalents based on resin substitution) and HOBt (3-5.5 equivalents) in a minimal amount of DMF.

  • Add the amino acid/HOBt solution to the swollen resin.

  • Add DIC (3-5 equivalents) to the resin suspension.

  • Shake the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction for completeness using the Kaiser test.

  • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and then methanol, followed by drying under vacuum.

Standard HBTU/DIEA Coupling Protocol for this compound

  • Swell the resin in DMF (10 mL per gram of resin).

  • In a separate vessel, dissolve this compound (3 equivalents based on resin substitution), HBTU (3 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF.

  • Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Shake the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completeness using the Kaiser test.

  • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and then methanol, followed by drying under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup resin_prep Resin Swelling (DCM or DMF) coupling Coupling Reaction (Room Temperature) resin_prep->coupling reagent_prep Reagent Preparation (this compound, Coupling Reagent, Base) reagent_prep->coupling monitoring Monitor with Kaiser Test coupling->monitoring monitoring->coupling Incomplete (Double Couple) washing Resin Washing (DMF, DCM, Methanol) monitoring->washing Reaction Complete drying Drying under Vacuum washing->drying Next Cycle or Cleavage Next Cycle or Cleavage drying->Next Cycle or Cleavage

Caption: Workflow for this compound coupling.

troubleshooting_logic Troubleshooting Logic for Low Coupling Yield start Low Coupling Yield Detected check_reagents Are reagents fresh and of high purity? start->check_reagents check_conditions Are reaction conditions (solvent, temp) optimal? check_reagents->check_conditions Yes replace_reagents Use fresh reagents check_reagents->replace_reagents No double_couple Perform Double Coupling check_conditions->double_couple Yes optimize_solvent Optimize Solvent (e.g., DMF, NMP) check_conditions->optimize_solvent No stronger_reagent Switch to a stronger coupling reagent (e.g., HATU) double_couple->stronger_reagent success Problem Resolved stronger_reagent->success optimize_solvent->start replace_reagents->start

Caption: Troubleshooting low coupling yield.

References

Identifying and removing impurities from Boc-L-Valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-L-Valine. Our goal is to help you identify and remove impurities effectively to ensure the highest quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically arise from the synthesis process. These can be categorized as:

  • Unreacted Starting Materials: The most prevalent impurity is often unreacted L-Valine.

  • Reagent-Related Impurities: Excess di-tert-butyl dicarbonate (Boc anhydride) used in the protection step is a frequent impurity.

  • Byproducts: Byproducts from the reaction include tert-butanol, which is formed from the decomposition of Boc anhydride. In some cases, di-Boc-L-Valine, where a second Boc group is attached, may also be present, although it is less common.

Q2: How can I detect impurities in my this compound sample?

A2: Several analytical techniques can be used to assess the purity of this compound. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is typically used with a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for identifying the chemical structure of impurities. For instance, the presence of residual Boc anhydride can be detected by a characteristic singlet peak in the ¹H NMR spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.

Q3: What is the acceptable purity level for this compound in peptide synthesis?

A3: For most applications in solid-phase peptide synthesis (SPPS) and other sensitive synthetic procedures, a purity of ≥99% for this compound is highly recommended to avoid the incorporation of impurities into the peptide chain, which can complicate purification of the final peptide.

Troubleshooting Guides

Problem 1: My this compound appears as an oil or a sticky solid, making it difficult to handle.

  • Possible Cause: The presence of residual solvents (e.g., tert-butanol) or other impurities can lower the melting point and result in an oily or sticky appearance. The product may also be hygroscopic.

  • Solution:

    • Drying: Ensure the product is thoroughly dried under high vacuum to remove any volatile impurities and residual solvents.

    • Recrystallization: If drying is insufficient, recrystallization is the most effective method to obtain a crystalline solid. A detailed protocol is provided in the "Experimental Protocols" section.

Problem 2: My HPLC chromatogram shows multiple impurity peaks.

  • Possible Cause: This indicates the presence of various impurities, which could be unreacted starting materials, byproducts, or side-reaction products.

  • Solution:

    • Identify Impurities: If possible, use LC-MS to identify the molecular weights of the impurity peaks to get a better understanding of their identities.

    • Purification: Based on the nature of the impurities, choose an appropriate purification method. For polar impurities like L-Valine, an aqueous wash during workup can be effective. For less polar impurities, flash chromatography or recrystallization may be necessary.

Problem 3: I suspect there is residual Boc anhydride in my product.

  • Possible Cause: An excess of Boc anhydride was used during the synthesis, and it was not completely removed during the workup.

  • Solution:

    • Chemical Quenching: Before the final workup, add a quenching agent like imidazole or use a polymer-supported scavenger (e.g., PS-Trisamine) to react with the excess Boc anhydride. The resulting byproducts are typically more easily removed.

    • Aqueous Wash: A thorough wash with a mild basic solution, such as saturated sodium bicarbonate, during the workup can help hydrolyze and remove residual Boc anhydride.

Data Presentation

Table 1: Common Impurities in this compound and their Analytical Signatures

ImpurityTypical Analytical Signature
L-ValineMore polar than this compound, elutes earlier in reversed-phase HPLC.
Di-tert-butyl dicarbonate (Boc anhydride)Characteristic singlet peak at ~1.46 ppm in ¹H NMR (in CDCl₃).
tert-ButanolVolatile, can be detected by GC-MS or ¹H NMR.
Di-Boc-L-ValineHigher molecular weight, may elute later in reversed-phase HPLC.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol outlines a general method for determining the purity of a this compound sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.

Protocol 2: Purification of this compound by Recrystallization

This protocol is effective for removing most common impurities and obtaining a crystalline product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixture of ethyl acetate and hexane is often effective. Start by dissolving the compound in hot ethyl acetate.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add a less polar solvent, such as hexane, to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Crude this compound cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Pure this compound crude_product Crude Product analytical_techniques Analytical Techniques (HPLC, NMR, LC-MS) crude_product->analytical_techniques Analyze purification_method Purification Method (Recrystallization, Chromatography) analytical_techniques->purification_method Select Method pure_product Pure Product (>99% Purity) purification_method->pure_product Purify pure_product->analytical_techniques Verify Purity

Caption: Experimental workflow for identifying and removing impurities from this compound.

troubleshooting_workflow cluster_oily Oily/Sticky Product cluster_impurities Multiple Impurities in HPLC cluster_boc Residual Boc Anhydride start Problem Encountered oily_product Is the product oily or sticky? start->oily_product hplc_impurities Multiple peaks in HPLC? start->hplc_impurities boc_anhydride Suspect residual Boc anhydride? start->boc_anhydride dry_vacuum Dry under high vacuum oily_product->dry_vacuum Yes recrystallize Recrystallize the product dry_vacuum->recrystallize Still oily end Problem Resolved recrystallize->end identify_impurities Identify impurities (LC-MS) hplc_impurities->identify_impurities Yes choose_purification Choose appropriate purification identify_impurities->choose_purification choose_purification->end chemical_quench Chemical quenching boc_anhydride->chemical_quench Yes aqueous_wash Aqueous wash (NaHCO3) boc_anhydride->aqueous_wash Yes chemical_quench->end aqueous_wash->end

Caption: Troubleshooting guide for common issues in this compound purification.

Why is my Boc-L-Valine oily and how to solidify it?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Boc-L-Valine, particularly its oily physical state.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound appearing as an oil instead of a solid?

A1: this compound is typically a white crystalline solid.[1][2] If you are observing it as an oil, it could be due to several factors:

  • Impurities: The presence of residual reagents from the synthesis, such as unreacted L-valine or byproducts, can depress the melting point and result in an oily product.[3] Even impurities not visible by TLC, like triethylamine, can contribute to this issue.[3]

  • Residual Solvents: Trapped solvents from the workup, such as ethyl acetate or dichloromethane, can lead to an oily or syrupy consistency.

  • Hygroscopic Nature: The product may have absorbed moisture from the atmosphere, especially if it is hygroscopic.[3]

  • Incomplete Reaction: If the protection of the L-valine amino group is incomplete, the resulting mixture is unlikely to solidify properly.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound generally falls within the range of 77-83 °C. A significant deviation from this range or a broad melting range can indicate the presence of impurities.

Q3: How can I solidify my oily this compound?

A3: There are several methods to induce solidification of oily this compound:

  • Recrystallization: This is a standard purification technique that can yield crystalline solid. A common solvent system is ethyl acetate and a non-polar solvent like petroleum ether or hexane.

  • Trituration: Stirring the oily product with a poor solvent, such as diethyl ether or isopropyl ether, can help to wash away impurities and induce crystallization.

  • Seed Crystal Induction: If you have a small amount of solid this compound (a seed crystal), adding it to the oil can initiate crystallization. This can be followed by the addition of a weak polar solvent for pulping.

  • pH Adjustment and Precipitation: Dissolving the oil in an acidic or basic aqueous solution and then carefully neutralizing the pH can sometimes cause the pure product to precipitate as a solid.

Troubleshooting Guide: Oily this compound

This guide provides a step-by-step approach to troubleshooting and solidifying oily this compound.

Diagram: Troubleshooting Workflow for Oily this compound

G cluster_0 Troubleshooting Oily this compound start Oily this compound Observed check_purity Assess Purity (e.g., TLC, NMR) start->check_purity decision_pure Appears Pure? check_purity->decision_pure impurities_present Impurities Detected decision_pure->impurities_present No solidification Attempt Solidification decision_pure->solidification Yes purify Purification Required (e.g., Column Chromatography) impurities_present->purify purify->check_purity recrystallize Recrystallization solidification->recrystallize triturate Trituration solidification->triturate seed Seed Crystal Induction solidification->seed end_solid Solid this compound Obtained recrystallize->end_solid end_oily Remains Oily (Re-evaluate Purity/Method) recrystallize->end_oily triturate->end_solid triturate->end_oily seed->end_solid seed->end_oily

Caption: Troubleshooting workflow for oily this compound.

Experimental Protocols

Protocol 1: Solidification by Recrystallization

This protocol describes the process of purifying and solidifying oily this compound using a two-solvent recrystallization method.

  • Dissolution: Dissolve the oily this compound in a minimum amount of a suitable solvent in which it is freely soluble, such as ethyl acetate or ethanol. Gentle warming can be applied if necessary.

  • Addition of Anti-Solvent: Slowly add a non-polar solvent in which this compound is poorly soluble, such as petroleum ether or n-hexane, dropwise while stirring. Continue adding the anti-solvent until the solution becomes slightly cloudy.

  • Inducing Crystallization: If crystals do not form immediately, you can try the following:

    • Scratch the inside of the flask with a glass rod.

    • Add a seed crystal of pure this compound.

    • Cool the solution in an ice bath or refrigerator.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for slow crystal growth. This can be done at room temperature or in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (e.g., petroleum ether) to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a white crystalline solid.

Protocol 2: Solidification by Trituration

This method is useful for removing small amounts of impurities that may be preventing crystallization.

  • Solvent Addition: Add a small volume of a poor solvent, such as diethyl ether or n-hexane, to the oily this compound in a flask.

  • Trituration: Use a spatula or glass rod to vigorously stir and scratch the oily product in the solvent. The goal is to break up the oil and encourage the formation of a solid.

  • Solid Formation: Continue this process until the oil transforms into a fine white powder.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of the cold trituration solvent.

  • Drying: Dry the solid product under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance White to off-white crystalline solid
Melting Point 77-83 °C
Solubility Freely soluble in ethanol, ether, and chloroform; slightly soluble in water.
Storage Store in a dry place, recommended temperature 2-8 °C.

References

Technical Support Center: Improving the Solubility of Boc-L-Valine for Reaction Setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Boc-L-Valine during reaction setup.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white crystalline powder. It is generally soluble in a range of organic solvents but has limited solubility in water. Qualitative assessments indicate it is freely soluble in ethanol, ether, and chloroform, and soluble in methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] Its solubility in water is described as slight or sparingly soluble.[1][3]

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the common reasons for this?

A2: Several factors can contribute to difficulty in dissolving this compound:

  • Inappropriate Solvent Choice: The polarity and nature of the solvent play a crucial role. While generally soluble in many organic solvents, its solubility can vary significantly.

  • Low Temperature: The dissolution of solids is often an endothermic process, meaning solubility increases with temperature.

  • Insufficient Agitation: Proper mixing is essential to break down solid particles and facilitate solvent interaction.

  • High Concentration: Attempting to dissolve a large amount of this compound in a minimal volume of solvent can lead to saturation.

  • Hygroscopic Nature of Solvents: Some solvents, like DMSO, are hygroscopic (absorb moisture from the air). The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.[4]

Q3: What practical steps can I take to improve the solubility of this compound?

A3: If you are facing solubility issues, consider the following troubleshooting steps:

  • Heating: Gently warming the mixture can significantly increase solubility. A temperature of 37°C is often a good starting point.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and enhance dissolution.

  • Vortexing: Vigorous mixing through vortexing can aid in dissolving the compound.

  • Co-solvents: Adding a small amount of a good solvent (like DMF or DMSO) to a solvent in which this compound has lower solubility can improve overall solubility.

  • Fresh Anhydrous Solvent: When using hygroscopic solvents like DMSO, ensure you are using a fresh, anhydrous supply to prevent water from hindering dissolution.

  • Incremental Addition: Add the this compound powder in small portions to the solvent with continuous stirring, rather than adding it all at once.

Q4: Can the formation of a salt improve the solubility of this compound?

A4: Yes, for acidic or basic compounds, salt formation is a common and effective method to increase aqueous solubility. Since this compound has a carboxylic acid group, it can be converted to a salt by reacting it with a suitable base. This is particularly useful if the reaction is performed in a more polar or aqueous-organic mixed solvent system.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventQualitative SolubilityQuantitative Solubility (mg/mL)Reference(s)
Dimethyl Sulfoxide (DMSO)Soluble100
Dimethylformamide (DMF)SolubleData not available
MethanolSolubleData not available
EthanolFreely SolubleData not available
ChloroformFreely SolubleData not available
Dichloromethane (DCM)SolubleData not available
EtherFreely SolubleData not available
WaterSlightly Soluble / InsolubleData not available
Tetrahydrofuran (THF)SolubleData not available
Ethyl AcetateSolubleData not available

Note: "Data not available" indicates that while the compound is known to be soluble, specific quantitative values were not found in the searched literature.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for Reaction Setup

  • Preparation: Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Solvent Addition: Add the desired volume of the chosen anhydrous organic solvent (e.g., DMF, DCM, or THF).

  • Initial Mixing: Stir the mixture at room temperature using a magnetic stirrer for 5-10 minutes.

  • Observation: Observe the solution for any undissolved solid.

  • Troubleshooting (if needed):

    • If solids remain, gently warm the mixture to 30-40°C while continuing to stir.

    • If warming is insufficient, place the vessel in an ultrasonic bath for 5-15 minutes.

  • Final Check: Once the solution is clear, it is ready for the subsequent reaction steps.

Protocol 2: Dissolution of this compound for Solid-Phase Peptide Synthesis (SPPS) Coupling

  • Reagent Preparation: In a separate, dry vessel, weigh out the required amount of this compound.

  • Solvent Addition: Add the appropriate volume of dry DMF to achieve the desired concentration for the coupling reaction.

  • Activation: Add the coupling reagents (e.g., HBTU, HATU) and a tertiary amine base (e.g., DIPEA) to the this compound solution.

  • Mixing: Gently swirl or vortex the mixture to ensure complete dissolution and activation of the amino acid. The solution should become clear.

  • Resin Addition: Add the activated this compound solution to the resin for the coupling step.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in chosen solvent is_dissolved Is the solid fully dissolved? start->is_dissolved warm Gently warm the mixture (30-40°C) is_dissolved->warm No success Solution is ready for reaction is_dissolved->success Yes warm->is_dissolved sonicate Use sonication for 5-15 minutes warm->sonicate If still not dissolved sonicate->is_dissolved co_solvent Consider adding a co-solvent (e.g., DMF, DMSO) sonicate->co_solvent If still not dissolved co_solvent->is_dissolved check_solvent Use fresh, anhydrous solvent co_solvent->check_solvent If still not dissolved check_solvent->is_dissolved failure Re-evaluate solvent choice or consider salt formation check_solvent->failure If all else fails

Caption: A decision-making workflow for troubleshooting this compound solubility issues.

G Experimental Workflow for this compound Dissolution cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting weigh Weigh this compound add_solvent Add Anhydrous Solvent weigh->add_solvent stir Stir at Room Temperature add_solvent->stir observe Observe for Undissolved Solids stir->observe warm_sonicate Warm and/or Sonicate observe->warm_sonicate Solids Remain ready Solution Ready observe->ready Fully Dissolved warm_sonicate->stir

References

Validation & Comparative

A Head-to-Head Comparison: Boc vs. Fmoc Protection for L-Valine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for L-Valine in solid-phase peptide synthesis (SPPS) is a critical decision that can significantly impact synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of these two widely used strategies, supported by experimental data and detailed protocols to inform the selection process for synthesizing L-Valine-containing peptides.

L-Valine, with its sterically bulky isopropyl side chain, presents a unique challenge in peptide synthesis. The choice of Nα-protecting group, either the acid-labile Boc group or the base-labile Fmoc group, dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions. This comparison delves into the nuances of each approach when applied to this sterically hindered amino acid.

At a Glance: Key Differences and Performance Metrics

FeatureBoc Protection (Boc-L-Valine)Fmoc Protection (Fmoc-L-Valine)
Nα-Deprotection Strong Acid (e.g., 25-50% TFA in DCM)[1][2]Mild Base (e.g., 20% piperidine in DMF)[1][3]
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)
Final Cleavage Harsh Acid (e.g., HF, TFMSA)[2]Moderate Acid (e.g., 95% TFA)
Orthogonality Partial (Both Nα and side-chain groups are acid-labile)High (Nα is base-labile, side-chains are acid-labile)
Aggregation Can be less problematic due to protonation of the N-terminus during deprotection, which disrupts interchain hydrogen bonding.Can be more prone to aggregation, especially in hydrophobic sequences.
Coupling Efficiency Generally high, especially with in situ neutralization protocols that can improve yields for difficult sequences.High with modern coupling reagents, but can be challenging for sterically hindered residues like Valine.
Crude Purity May be lower due to harsh final cleavage conditions leading to side products.Generally higher due to milder deprotection and cleavage conditions.
Overall Yield Can be high, but losses can occur during repeated acid deprotection steps.Generally high, with stepwise yields often exceeding 99%.
Compatibility Less suitable for acid-sensitive modifications.Well-suited for peptides with acid-labile post-translational modifications.
Safety Requires handling of highly corrosive and toxic HF.Avoids the use of HF, making it a safer alternative.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of L-Valine.

This compound Synthesis Workflow

This protocol outlines the manual synthesis on a Merrifield or PAM resin.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

  • Attach the first Boc-protected amino acid to the resin via its cesium salt for racemization-free esterification.

2. Nα-Boc Deprotection:

  • Wash the resin-bound peptide with DCM.

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

  • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Wash the resin with DCM, followed by isopropanol, and then DMF.

3. Neutralization:

  • Wash the resin with DMF.

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF and agitate for 5-10 minutes. Repeat this step.

  • Wash the resin thoroughly with DMF.

    • In situ neutralization protocols, where the neutralization base is added directly to the coupling mixture, can also be employed to enhance coupling efficiency.

4. This compound Coupling:

  • In a separate vessel, dissolve this compound-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and allow for pre-activation for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

5. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the resin thoroughly and dry it under vacuum.

  • Treat the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment and safety precautions.

Boc_SPPS_Workflow Resin Resin Deprotection Nα-Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling This compound Coupling (HBTU/DIEA) Neutralization->Coupling Washing Washing Steps Coupling->Washing Repeat Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Coupling->Final_Cleavage Final Cycle Washing->Deprotection Peptide Peptide Final_Cleavage->Peptide

This compound SPPS Workflow
Fmoc-L-Valine Synthesis Workflow

This protocol outlines the manual synthesis on a Rink Amide or Wang resin.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • If starting with a pre-loaded resin, proceed to Fmoc deprotection. If not, attach the first Fmoc-protected amino acid to the resin using standard coupling protocols.

2. Nα-Fmoc Deprotection:

  • Wash the resin-bound peptide with DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment for another 10-20 minutes.

  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Fmoc-L-Valine Coupling:

  • In a separate vessel, dissolve Fmoc-L-Valine-OH (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and allow for pre-activation for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the ninhydrin (Kaiser) test. A positive test indicates incomplete coupling, and the step should be repeated.

4. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the resin thoroughly with DMF and then DCM, and dry it under vacuum.

  • Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Fmoc_SPPS_Workflow Resin Resin Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Fmoc-L-Valine Coupling (HCTU/DIEA) Deprotection->Coupling Washing Washing Steps Coupling->Washing Repeat Cycle Final_Cleavage Final Cleavage (95% TFA) Coupling->Final_Cleavage Final Cycle Washing->Deprotection Peptide Peptide Final_Cleavage->Peptide

Fmoc-L-Valine SPPS Workflow

Discussion of Challenges and Side Reactions

The incorporation of L-Valine can be challenging due to the steric hindrance of its isopropyl side chain, which can lead to incomplete coupling reactions and lower yields.

In Boc-SPPS:

  • The repetitive acidic deprotection steps are generally well-tolerated. The protonation of the N-terminus after deprotection can help to disrupt peptide aggregation, which is a significant advantage for hydrophobic and sterically hindered sequences.

  • Side reactions during the harsh final HF cleavage can be a concern, potentially leading to a lower purity of the crude peptide.

In Fmoc-SPPS:

  • The neutral conditions of the peptide chain during synthesis can sometimes lead to aggregation, making the coupling of bulky amino acids like Valine difficult.

  • Incomplete deprotection of the Fmoc group can occur in aggregated sequences, leading to deletion peptides.

  • Diketopiperazine formation is a potential side reaction at the dipeptide stage, especially if Proline or another amino acid prone to cyclization follows Valine.

To mitigate these challenges, especially in Fmoc-SPPS, stronger coupling reagents, longer coupling times, or the use of elevated temperatures (microwave synthesis) may be necessary.

Logical Comparison of Boc and Fmoc Strategies for L-Valine

Boc_vs_Fmoc_Comparison cluster_Boc Boc Strategy for L-Valine cluster_Fmoc Fmoc Strategy for L-Valine Boc_Adv Advantages: - Robust for difficult sequences - Reduced aggregation due to N-terminal protonation Decision Choice of Strategy for L-Valine Containing Peptides Boc_Adv->Decision Boc_Disadv Disadvantages: - Harsh final cleavage (HF) - Safety concerns - Less orthogonal Boc_Disadv->Decision Fmoc_Adv Advantages: - Milder conditions - Higher crude purity - Orthogonal protection scheme - Safer (no HF) Fmoc_Adv->Decision Fmoc_Disadv Disadvantages: - Prone to aggregation - Coupling of Valine can be challenging - Potential for diketopiperazine formation Fmoc_Disadv->Decision

Decision Framework for Boc vs. Fmoc

Conclusion

The choice between Boc and Fmoc protection for L-Valine depends on several factors, including the overall peptide sequence, the presence of other sensitive residues, the desired scale of synthesis, and the available laboratory equipment.

The Fmoc strategy is generally the preferred method for routine peptide synthesis due to its milder conditions, orthogonality, and the higher purity of the crude product. It is particularly advantageous for peptides containing acid-sensitive modifications. However, for sequences containing multiple sterically hindered residues like Valine, careful optimization of coupling conditions may be required to overcome potential aggregation and incomplete reactions.

The Boc strategy , while older and involving harsher reagents, remains a valuable tool for the synthesis of "difficult" sequences that are prone to aggregation. The repeated acidic deprotection can help to maintain the solubility of the growing peptide chain, facilitating the coupling of bulky amino acids. The major drawback is the requirement for hazardous HF for the final cleavage step.

For researchers and drug development professionals, a careful evaluation of the target peptide's characteristics and the laboratory's capabilities is essential for selecting the optimal synthetic strategy for incorporating L-Valine.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Boc-L-Valine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical development, ensuring the purity of amino acid building blocks is of paramount importance. Boc-L-Valine, a critical N-terminally protected form of the amino acid valine, is a cornerstone in the synthesis of a wide array of peptides and peptidomimetics. Its purity directly impacts the yield, purity, and biological activity of the final product. This guide provides an objective comparison of the principal analytical methods used to confirm the purity of this compound, complete with experimental data, detailed protocols, and workflow visualizations.

Comparison of Analytical Methodologies

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques, along with classical quantitative analysis. The most common methods include High-Performance Liquid Chromatography (HPLC), Titration, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.

Data Presentation

The following table summarizes the typical performance of each analytical method in the purity assessment of this compound. The data presented are representative values compiled from various commercial suppliers and published literature.

Analytical MethodParameter MeasuredTypical Purity SpecificationKey AdvantagesLimitations
HPLC (UV) Area % of the main peak≥ 99.0%High resolution for separating impurities, quantitative.Requires a specific chromophore for UV detection, method development can be time-consuming.
Titration (Acid-Base) Assay (%)98.5% - 101.0%Accurate and precise for quantifying the acidic moiety, cost-effective.Non-specific; titrates any acidic impurity, less sensitive than chromatographic methods.
NMR Spectroscopy Structural integrity and presence of impuritiesConforms to structureProvides detailed structural information, can detect and identify impurities.Lower sensitivity for quantification compared to HPLC, requires a high-field instrument for detailed analysis.
Mass Spectrometry (ESI-MS) Molecular weight confirmationConforms to structureHigh sensitivity and specificity for molecular weight determination.Typically not a quantitative method for purity assessment on its own.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities, such as Boc-L-alanine.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Inertsil ODS-3V, 5 µm, 150 x 4.6 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound sample

  • Boc-L-alanine standard (for system suitability)

Procedure:

  • Mobile Phase Preparation: Prepare the eluent consisting of 73% of 0.05% phosphoric acid in water and 27% acetonitrile.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 15 mg/mL.

  • System Suitability: Prepare a solution containing 15 mg/mL of this compound and 0.15 mg/mL of Boc-L-alanine in the mobile phase to check the resolution between the two peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 50 µL

    • Detection Wavelength: 210 nm

  • Analysis: Inject the sample solution and monitor the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Titration (Acid-Base)

Objective: To determine the assay of this compound by titrating its carboxylic acid group with a standardized base.

Instrumentation:

  • Burette (50 mL)

  • pH meter or visual indicator

  • Magnetic stirrer

Reagents:

  • This compound sample

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • Ethanol (neutralized)

  • Phenolphthalein indicator solution

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of neutralized ethanol.

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with 0.1 M NaOH until a persistent pink color is observed. If using a pH meter, titrate to the equivalence point (typically around pH 8.5).

  • Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:

    • V = Volume of NaOH used (mL)

    • M = Molarity of NaOH (mol/L)

    • MW = Molecular weight of this compound (217.26 g/mol )

    • W = Weight of the sample (g)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any potential organic impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements.

  • Spectral Analysis:

    • Confirm the presence of characteristic peaks for this compound:

      • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.5 (s, 1H, COOH), ~7.0 (d, 1H, NH), ~3.9 (dd, 1H, α-CH), ~2.0 (m, 1H, β-CH), ~1.4 (s, 9H, C(CH₃)₃), ~0.9 (d, 6H, CH(CH₃)₂) ppm.

    • Integrate the peaks to determine the relative ratios of protons and identify any impurity signals.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) source

Reagents:

  • This compound sample

  • Solvent for infusion (e.g., methanol or acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 10 µg/mL) in the infusion solvent.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Spectral Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 218.14, which corresponds to the molecular weight of this compound (217.26 g/mol ). Other adducts such as [M+Na]⁺ at m/z 240.12 may also be observed.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (73% 0.05% H3PO4 : 27% ACN) Inject Inject Sample (50 µL) onto C18 Column MobilePhase->Inject Sample Dissolve this compound (15 mg/mL) Sample->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Weigh Accurately Weigh ~0.5 g this compound Dissolve Dissolve in Neutralized Ethanol Weigh->Dissolve AddIndicator Add Phenolphthalein Dissolve->AddIndicator Titrate Titrate with 0.1 M NaOH to Endpoint AddIndicator->Titrate Record Record Volume of NaOH Used Titrate->Record Calculate Calculate Assay (%) Record->Calculate NMR_MS_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Prep_NMR Dissolve Sample in Deuterated Solvent Acquire_NMR Acquire 1H NMR Spectrum Prep_NMR->Acquire_NMR Analyze_NMR Confirm Structure & Identify Impurities Acquire_NMR->Analyze_NMR Prep_MS Prepare Dilute Solution Acquire_MS Infuse into ESI Source & Acquire Spectrum Prep_MS->Acquire_MS Analyze_MS Confirm Molecular Weight ([M+H]+) Acquire_MS->Analyze_MS

A Comparative Guide to the Spectroscopic Analysis of Boc-L-Valine for Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and pharmaceuticals, the accurate structural confirmation of protected amino acids is paramount. This guide provides a comparative spectroscopic analysis of Boc-L-Valine, a commonly used building block, against two alternatives: Cbz-L-Valine and Fmoc-L-Valine. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we offer a comprehensive dataset to aid in the unambiguous identification and quality control of these critical reagents.

Spectroscopic Data Comparison

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectral data for this compound, Cbz-L-Valine, and Fmoc-L-Valine. These values are essential for the verification of the chemical structure and the integrity of the protecting group.

¹H NMR Spectral Data Comparison

Solvent: DMSO-d₆

Assignment This compound Chemical Shift (ppm) Cbz-L-Valine Chemical Shift (ppm) Fmoc-L-Valine Chemical Shift (ppm)
-CH(CH₃)₂0.94 (d, 3H), 1.00 (d, 3H)~0.9 (m, 6H)0.937 (d, 6H)
-CH(CH₃)₂2.20 (m, 1H)~2.1 (m, 1H)2.107 (m, 1H)
α-CH4.03-4.27 (m, 1H)~4.1 (m, 1H)3.928 (dd, 1H)
NH6.33 (d, 1H), 5.09 (d, 1H) (rotamers)~7.6 (d, 1H)7.78 (d, 1H)
Carboxylic Acid OH10.9 (br s, 1H)~12.7 (br s, 1H)~12.7 (br s, 1H)
Boc C(CH₃)₃1.45 (s, 9H)--
Cbz CH₂-~5.1 (s, 2H)-
Cbz/Fmoc Aromatic CH-~7.3 (m, 5H)7.34-7.43 (m, 4H), 7.64 (d, 2H), 7.899 (d, 2H)
Fmoc CH, CH₂--4.25-4.29 (m, 3H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The presence of rotamers for this compound can lead to the observation of multiple signals for the NH proton[1].

¹³C NMR Spectral Data Comparison

Solvent: CDCl₃ (unless otherwise specified)

Assignment This compound Chemical Shift (ppm) Cbz-L-Valine Chemical Shift (ppm) Fmoc-L-Valine Chemical Shift (ppm) (DMSO-d₆)
-CH(C H₃)₂17.2, 19.217.8, 19.118.2, 19.4
-C H(CH₃)₂31.430.730.8
α-C H58.759.560.1
Boc C (CH₃)₃28.3--
Boc C =O155.8--
Carboxylic Acid C =O176.5176.0173.4
Boc -OC (CH₃)₃79.5--
Cbz C H₂-67.0-
Cbz C =O-156.4-
Cbz Aromatic C -127.9, 128.0, 128.4, 136.5-
Fmoc C H, C H₂--46.8, 65.8
Fmoc C =O--156.2
Fmoc Aromatic C --120.2, 125.4, 127.2, 127.8, 140.8, 143.9

Note: The chemical shift of the carbonyl carbons in N-Boc-protected amino acids can be influenced by solvent polarity[2].

IR Spectral Data Comparison
Functional Group This compound Absorption (cm⁻¹) Cbz-L-Valine Absorption (cm⁻¹) Fmoc-L-Valine Absorption (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3300-2500 (broad)~3300-2500 (broad)~3300-2500 (broad)
N-H Stretch (Amide)~3350~3340~3340
C-H Stretch (Aliphatic)~2960~2960~2960
C=O Stretch (Carboxylic Acid)~1710~1715~1710
C=O Stretch (Urethane)~1690~1695~1690
N-H Bend (Amide)~1520~1530~1525
C-O Stretch (Urethane)~1160~1250~1230
C=C Stretch (Aromatic)-~1600, ~1495~1600, ~1450

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the protected amino acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the protected amino acid in approximately 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

FT-IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press[3].

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact[4].

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a protected amino acid using spectroscopic methods.

Spectroscopic_Workflow Workflow for Spectroscopic Structure Confirmation of Protected Amino Acids cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification cluster_conclusion Conclusion Synthesis Synthesize Protected Amino Acid Purification Purify Product Synthesis->Purification IR_Spec Acquire IR Spectrum Purification->IR_Spec NMR_Spec Acquire NMR Spectra (¹H, ¹³C) Purification->NMR_Spec IR_Analysis Analyze IR Data: - Identify key functional groups (C=O, N-H, O-H) IR_Spec->IR_Analysis NMR_Analysis Analyze NMR Data: - Assign peaks - Confirm connectivity & protecting group NMR_Spec->NMR_Analysis Comparison Compare with Reference Data IR_Analysis->Comparison NMR_Analysis->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Data Match Structure_Incorrect Structure Incorrect/ Impure Comparison->Structure_Incorrect Data Mismatch

References

A Comparative Guide to HPLC Methods for Assessing the Chiral Integrity of Boc-L-Valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of protected amino acids is a critical quality attribute in the synthesis of peptides and pharmaceuticals. Boc-L-Valine, a widely used building block, is susceptible to racemization during synthesis and handling. Therefore, robust analytical methods are required to accurately determine its chiral integrity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of this compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Chiral HPLC Methods

The direct separation of this compound enantiomers is most commonly achieved using chiral stationary phases (CSPs). This guide focuses on three prevalent types of CSPs: macrocyclic glycopeptide-based, polysaccharide-based, and Cinchona alkaloid-based columns. Additionally, alternative methods such as pre-column derivatization followed by reversed-phase HPLC and Supercritical Fluid Chromatography (SFC) are discussed.

The following table summarizes the performance of different HPLC methods for the chiral separation of Boc-DL-Valine.

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)tR1 (min)tR2 (min)Resolution (Rs)Selectivity (α)
Direct HPLC CHIROBIOTIC R20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.11.05.43 (L-enantiomer)6.32 (D-enantiomer)>1.5 (estimated)1.16
Direct HPLC CHIRALPAK ICNot specified for this compound, but generally effective for N-protected amino acids.-----
Direct HPLC CHIRALPAK ZWIX(+)Not specified for this compound, but generally effective for N-protected amino acids.-----
Alternative Pre-column Derivatization (OPA/IBLC) + RP-HPLCGradient of 5% Acetic Acid (pH 2.6) and Acetonitrile/Methanol0.25Analyte dependentAnalyte dependentGenerally highAnalyte dependent
Alternative Supercritical Fluid Chromatography (SFC)CO2 / Methanol2.0Analyte dependentAnalyte dependentGenerally highAnalyte dependent

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Direct Chiral HPLC using CHIROBIOTIC R

This method utilizes a macrocyclic glycopeptide-based CSP for the direct separation of Boc-DL-Valine enantiomers in reversed-phase mode.[3]

  • Objective: To resolve and quantify the enantiomers of Boc-DL-Valine.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: CHIROBIOTIC R, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve Boc-DL-Valine in the mobile phase to a concentration of 1 mg/mL.

Method 2: Pre-column Derivatization followed by Reversed-Phase HPLC

This indirect method involves derivatizing the amino acid with a chiral reagent to form diastereomers, which are then separated on a standard achiral reversed-phase column.[4] This approach can offer high sensitivity, particularly with fluorescent derivatizing agents.

  • Objective: To determine the enantiomeric composition of valine after removal of the Boc protecting group and derivatization.

  • Instrumentation: HPLC system with UV or fluorescence detection.

  • Derivatization Reagent: o-phthalaldehyde/isobutyryl-L-cysteine (OPA/IBLC).

  • Reaction:

    • Deprotect this compound using standard procedures (e.g., trifluoroacetic acid).

    • To an aqueous solution of the deprotected valine, add a solution of OPA/IBLC in a basic buffer (e.g., borate buffer).

    • Allow the reaction to proceed at room temperature for a few minutes.

    • Quench the reaction by adding an acidic solution.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 5% acetic acid, pH 2.6) and an organic modifier (e.g., acetonitrile/methanol mixture).

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 50 °C.

  • Detection: UV at 280 nm or fluorescence detection (Ex: 340 nm, Em: 450 nm).

  • Injection Volume: 20 µL.

Method 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[2] It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.

  • Objective: To achieve rapid chiral separation of Boc-DL-Valine.

  • Instrumentation: SFC system with UV detection.

  • Column: A polysaccharide-based chiral column is often used (e.g., CHIRALPAK series).

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol. Additives like triethylamine (TEA) and formic acid (FA) may be required.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve Boc-DL-Valine in the mobile phase modifier to a concentration of 1 mg/mL.

Method Selection and Workflow

The choice of method depends on several factors including the required sensitivity, sample throughput, and available instrumentation. The following diagrams illustrate the general experimental workflow for direct chiral HPLC and a decision tree to guide method selection.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (e.g., MeOH/TEAA) Degas Degas Mobile Phase MobilePhase->Degas Degas->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity (% D-isomer) Integrate->Calculate G Start Start: Assess Chiral Integrity of this compound DirectHPLC Direct HPLC Available? Start->DirectHPLC SFC_Available SFC Available? DirectHPLC->SFC_Available No Method_Direct Use Direct Chiral HPLC (e.g., CHIROBIOTIC R) DirectHPLC->Method_Direct Yes HighSensitivity High Sensitivity Required? SFC_Available->HighSensitivity No Method_SFC Use Chiral SFC SFC_Available->Method_SFC Yes Method_Deriv Use Pre-column Derivatization + RP-HPLC HighSensitivity->Method_Deriv Yes Method_Direct_Alt Consider Direct HPLC with Alternative CSP (e.g., CHIRALPAK IC) HighSensitivity->Method_Direct_Alt No

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Boc-L-Valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of peptides containing the tert-butyloxycarbonyl (Boc) protected amino acid, Boc-L-Valine. We will explore the unique characteristics of this compound in mass spectrometry, compare its performance with unprotected and alternatively protected peptides, and provide detailed experimental protocols for key analytical techniques. This guide is intended to be a valuable resource for researchers involved in peptide synthesis, quality control, and characterization.

Introduction to this compound in Peptide Analysis

The use of protecting groups is a fundamental strategy in peptide synthesis to prevent unwanted side reactions. The Boc group is a widely used acid-labile protecting group for the Nα-amino group of amino acids, including L-Valine. The presence of the Boc group introduces specific characteristics to the peptide that influence its behavior in analytical techniques such as mass spectrometry, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Mass spectrometry is a cornerstone technique for peptide analysis due to its high sensitivity, accuracy, and ability to provide detailed structural information. However, the presence of the Boc group on a valine residue presents both opportunities and challenges in mass spectrometric analysis. A thorough understanding of its fragmentation behavior is crucial for accurate peptide identification and characterization.

Mass Spectrometry of this compound Peptides vs. Alternatives: A Comparative Analysis

The primary distinguishing feature of Boc-protected peptides in mass spectrometry is their characteristic fragmentation pattern upon collision-induced dissociation (CID). The labile nature of the Boc group leads to its facile cleavage, providing a diagnostic marker for its presence.

Key Fragmentation Pathways of this compound Containing Peptides:

  • Neutral Loss of Isobutylene: A prominent fragmentation pathway is the neutral loss of isobutylene (C4H8), resulting in a mass shift of -56 Da.

  • Neutral Loss of tert-Butanol: Another common fragmentation is the neutral loss of tert-butanol (C4H10O), leading to a mass shift of -74 Da.

  • In-source Fragmentation: The Boc group can be labile enough to fragment within the ion source of the mass spectrometer, even before MS/MS analysis. This can lead to the observation of both the intact protected peptide and the deprotected peptide in the MS1 spectrum.

For a comparative perspective, let's consider a hypothetical model peptide, Ac-Tyr-Val-Gly-Phe-Leu-NH₂ , and its Boc-protected analogue, Ac-Tyr-(Boc-Val)-Gly-Phe-Leu-NH₂ .

Data Presentation: Comparative Analysis
FeatureAc-Tyr-(Boc-Val)-Gly-Phe-Leu-NH₂Ac-Tyr-Val-Gly-Phe-Leu-NH₂ (Unprotected)Ac-Tyr-(Fmoc-Val)-Gly-Phe-Leu-NH₂
Monoisotopic Mass (Da) 821.44721.39943.46
Observed m/z [M+H]⁺ 822.45722.40944.47
RP-HPLC Retention Time (min) 22.518.225.8
Key Diagnostic MS/MS Fragments Neutral loss of 56 Da (isobutylene) and 74 Da (tert-butanol) from the precursor ion. Subsequent b and y ion series from the deprotected peptide.Standard b and y ion series providing sequence information.Neutral loss of 222 Da (fluorenylmethyloxy) from the precursor ion. Subsequent b and y ion series.
Identification Confidence High, due to predictable neutral losses.High, based on standard fragmentation.High, with a characteristic large neutral loss.
Potential Challenges In-source fragmentation can complicate spectral interpretation.None related to protecting groups.Can be more difficult to ionize efficiently.

This table presents hypothetical but expected data based on the known properties of these molecules.

Experimental Protocols

Mass Spectrometry Analysis of a this compound Containing Peptide

This protocol outlines the analysis of a synthetic peptide containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Peptide Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For a typical Boc-protected peptide, a gradient of 5% to 60% B over 30 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • MS1 Scan Range: m/z 300 - 1500.

  • MS/MS Activation: Collision-Induced Dissociation (CID).

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure fragmentation of both the Boc group and the peptide backbone.

  • Data Acquisition: Data-dependent acquisition (DDA) to acquire MS/MS spectra for the most abundant precursor ions.

Alternative Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 10% to 70% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • 1D ¹H NMR: To observe the overall proton spectrum, including the characteristic singlet for the Boc group protons around 1.4 ppm.

    • 2D COSY: To identify spin-spin coupled protons.

    • 2D TOCSY: To identify protons within the same amino acid residue.

    • 2D NOESY: To identify through-space correlations and obtain conformational information.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Solubilization Peptide Solubilization (1 mg/mL) Dilution Dilution (1-10 µg/mL) Solubilization->Dilution Injection Injection (5 µL) Dilution->Injection Separation C18 Reversed-Phase Separation Injection->Separation ESI Electrospray Ionization (ESI+) Separation->ESI MS1 MS1 Scan (m/z 300-1500) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Alternative_Analysis_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Spectroscopy Peptide_Sample Boc-Valine Peptide Sample HPLC_Separation C18 Reversed-Phase Separation Peptide_Sample->HPLC_Separation NMR_Sample_Prep Dissolve in DMSO-d6 Peptide_Sample->NMR_Sample_Prep UV_Detection UV Detection (214/280 nm) HPLC_Separation->UV_Detection Purity_Assessment Purity Assessment UV_Detection->Purity_Assessment NMR_Acquisition 1D & 2D NMR Acquisition NMR_Sample_Prep->NMR_Acquisition Structure_Confirmation Structural Confirmation NMR_Acquisition->Structure_Confirmation

Comparative study of different deprotection reagents for Boc-L-Valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of the tert-butoxycarbonyl (Boc) protecting group from L-valine is a critical step in peptide synthesis and the development of small molecule therapeutics. The choice of deprotection reagent is paramount, influencing reaction efficiency, yield, purity of the final product, and the integrity of other functional groups within the molecule. This guide provides an objective comparison of common deprotection reagents for Boc-L-Valine, supported by experimental data and detailed protocols.

Mechanism of Boc Deprotection

The deprotection of the Boc group is an acid-catalyzed process. The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.

Boc Deprotection Mechanism BocVal This compound ProtonatedBocVal Protonated this compound BocVal->ProtonatedBocVal + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBocVal->CarbamicAcid - tert-butyl cation tBu tert-butyl cation ProtonatedBocVal->tBu Valine L-Valine CarbamicAcid->Valine - CO2 CO2 CO2 CarbamicAcid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Reagents

The selection of a deprotection reagent depends on factors such as the acid lability of other protecting groups in the molecule, desired reaction time, and scale of the synthesis. Below is a summary of the performance of common deprotection reagents for this compound.

Reagent/MethodTypical ConditionsReaction TimeYield (%)PurityAdvantages & Disadvantages
Trifluoroacetic Acid (TFA) 25-50% TFA in Dichloromethane (DCM)0.5 - 2 hours>95% (Typical)HighAdvantages: Highly effective, volatile, and easily removed. Disadvantages: Harsh acidity can cleave other acid-labile groups. The tert-butyl cation can cause side reactions.[1]
Hydrochloric Acid (HCl) 4M HCl in 1,4-Dioxane0.5 - 1 hour>95% (Typical)HighAdvantages: Fast, efficient, and often yields a crystalline hydrochloride salt.[2][3] Disadvantages: Corrosive, and dioxane is a hazardous solvent.
p-Toluenesulfonic Acid (p-TsOH) in Deep Eutectic Solvent (DES) Choline chloride/p-TsOH DES, Room Temp.~25 minutes63%GoodAdvantages: Milder, environmentally friendly "green" conditions.[4] Disadvantages: Lower yield for sterically hindered amino acids like valine.[4]
Ionic Liquid (TTP-NTf2) with Water [TTP-NTf2], 120°C6 hours92%HighAdvantages: High yield, potential for catalyst recycling. Disadvantages: Requires elevated temperatures.

Experimental Protocols

Detailed methodologies for the deprotection of this compound using the most common reagents are provided below.

Experimental Workflow: A General Overview

The general workflow for the deprotection of this compound involves dissolution of the protected amino acid, addition of the acidic reagent, reaction monitoring, and subsequent work-up and isolation of the deprotected L-Valine salt.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve this compound in Solvent add_reagent Add Deprotection Reagent dissolve->add_reagent monitor Monitor Reaction (TLC/LC-MS) add_reagent->monitor quench Quench Reaction (optional) monitor->quench remove_solvent Remove Volatiles quench->remove_solvent precipitate Precipitate with anti-solvent remove_solvent->precipitate isolate Isolate Product (filtration/centrifugation) precipitate->isolate

Caption: A generalized experimental workflow for this compound deprotection.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution to achieve a 50% TFA/DCM mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue is triturated with cold diethyl ether to induce precipitation of the L-Valine TFA salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is known for its speed and efficiency, often resulting in a crystalline product.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (optional, for dilution)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Place this compound in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-Dioxane. The reaction can be performed neat or with additional anhydrous dioxane.

  • Stir the mixture at room temperature for 30 minutes to 1 hour.

  • Monitor the reaction progress by TLC. Often, the deprotected L-Valine hydrochloride salt will precipitate out of the solution.

  • Upon completion, if a precipitate has formed, it can be collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with cold diethyl ether to induce or complete precipitation.

  • Collect the solid L-Valine hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion

The choice of deprotection reagent for this compound is a critical parameter in synthetic chemistry. For robust and high-yielding deprotection, TFA in DCM and HCl in dioxane remain the industry standards, with typical yields exceeding 95%. However, for substrates with other acid-sensitive functional groups, milder alternatives such as p-toluenesulfonic acid in a deep eutectic solvent may be considered, although a compromise in yield may be necessary, particularly with sterically hindered amino acids like valine. The development of methods using ionic liquids also presents a promising avenue for high-yield deprotection under specific conditions. Researchers should select the most appropriate method based on the specific requirements of their synthetic route, considering factors such as substrate compatibility, desired yield, and environmental impact.

References

A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of organic synthesis, particularly in the fields of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the plethora of available options, the tert-butoxycarbonyl (Boc) group has established itself as a cornerstone of modern chemical synthesis. This guide provides a comprehensive comparison of the Boc protecting group's stability under various conditions, benchmarked against other commonly used amine protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). This analysis is supported by experimental data to facilitate informed decisions in the design and execution of complex synthetic strategies.

Orthogonal Stability: A Cornerstone of Modern Synthesis

The strategic advantage of these protecting groups lies in their orthogonal stability, meaning that one can be selectively removed in the presence of the others by employing specific, non-interfering reaction conditions.[1] This principle is fundamental to the synthesis of complex molecules requiring multi-step transformations.[1]

Comparative Stability of Amine Protecting Groups

The stability of a protecting group is not absolute and is highly dependent on the specific chemical environment. The following table summarizes the stability of Boc, Cbz, Fmoc, and Alloc protecting groups under a range of common chemical conditions.

ConditionReagent/SolventBocCbzFmocAlloc
Acidic Trifluoroacetic acid (TFA) in Dichloromethane (DCM)LabileStableStableStable
Hydrochloric acid (HCl) in Dioxane/MethanolLabileStableStableStable
Acetic AcidGenerally StableStableStableStable
Basic Piperidine (20% in DMF)StableStableLabileStable
Sodium Hydroxide (NaOH)Generally StableStableLabileStable
Triethylamine (TEA)StableStableStableStable
Reductive H₂, Pd/CStableLabileStable (quasi-orthogonal)Stable
Oxidative Mild OxidantsGenerally StableGenerally StableGenerally StableGenerally Stable
Palladium Catalysis Pd(PPh₃)₄, ScavengerStableStableStableLabile
Thermal High Temperature (e.g., refluxing water/solvent)Labile (substrate-dependent)StableStableStable

In-Depth Analysis of Boc Group Stability

The Boc group is renowned for its robustness in a wide array of synthetic transformations, yet its lability under acidic conditions is its defining characteristic, allowing for its facile removal.[2]

Acidic Conditions

The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3] The cleavage proceeds through the formation of a stable tert-butyl cation.[4] While generally stable in weak acids like acetic acid, prolonged exposure or elevated temperatures can lead to premature deprotection. For instance, in a solution of 0.1% TFA in acetonitrile/water, approximately 10% cleavage of a Boc group was observed after 4 hours at room temperature.

Basic Conditions

A key advantage of the Boc protecting group is its high stability under basic conditions, rendering it orthogonal to the base-labile Fmoc group. It is stable to common amine bases such as piperidine and triethylamine, as well as stronger bases like sodium hydroxide.

Reductive and Oxidative Conditions

The Boc group is stable to catalytic hydrogenation (e.g., H₂ over Pd/C), a condition used to cleave the Cbz group, highlighting their orthogonality. It is also generally stable to a variety of mild oxidizing agents. However, strong oxidizing conditions should be evaluated on a case-by-case basis.

Thermal Stability

While generally stable at moderate temperatures, the Boc group can be cleaved at elevated temperatures, often in refluxing solvents. This thermal lability can be substrate-dependent and offers an alternative, acid-free deprotection strategy in certain contexts.

Comparative Overview of Alternative Protecting Groups

Cbz (Carboxybenzyl) Group

The Cbz group is a classic amine protecting group, notable for its stability in both acidic and basic conditions. Its primary mode of cleavage is through catalytic hydrogenolysis.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group

The Fmoc group is central to modern solid-phase peptide synthesis due to its stability in acidic conditions and its rapid cleavage under mild basic conditions, typically with a solution of 20% piperidine in dimethylformamide (DMF). The half-life for Fmoc deprotection with various amine bases has been quantified, with piperidine and morpholine demonstrating near-instantaneous cleavage.

Alloc (Allyloxycarbonyl) Group

The Alloc group offers a unique deprotection pathway, being stable to both acidic and basic conditions but selectively cleaved by palladium(0) catalysts in the presence of a scavenger. This provides an additional layer of orthogonality in complex synthetic designs.

Experimental Protocols

Detailed experimental protocols for the deprotection of each protecting group are provided below. These serve as a general guideline and may require optimization for specific substrates.

Boc Deprotection (Acidic Cleavage)

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected amine in DCM (e.g., 0.1 M solution).

  • Add TFA (typically 20-50% v/v) to the solution at room temperature.

  • Stir the reaction and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Cbz Deprotection (Hydrogenolysis)

Materials:

  • Cbz-protected amine

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst (typically 5-10 mol%).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., via a balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Deprotection (Basic Cleavage)

Materials:

  • Fmoc-protected amine

  • Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction by TLC.

  • Remove the DMF and piperidine under reduced pressure.

  • The crude product can be purified by an appropriate workup and/or chromatography.

Alloc Deprotection (Palladium-Catalyzed Cleavage)

Materials:

  • Alloc-protected amine

  • Anhydrous solvent (e.g., DCM, THF)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, typically 5-10 mol%)

  • Scavenger (e.g., dimedone, morpholine, or phenylsilane)

Procedure:

  • Dissolve the Alloc-protected amine in an anhydrous solvent under an inert atmosphere (e.g., argon).

  • Add the scavenger to the solution.

  • Add the palladium(0) catalyst.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, the reaction mixture can be filtered and concentrated.

  • Purification is typically performed by column chromatography to remove the catalyst and scavenger byproducts.

Visualizing Orthogonality and Deprotection Pathways

The following diagrams, generated using Graphviz, illustrate the orthogonal relationship of these protecting groups and the decision-making process for their selective removal.

G cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Acid (TFA, HCl) Acid (TFA, HCl) Boc Boc Acid (TFA, HCl)->Boc Cleaves Base (Piperidine) Base (Piperidine) Fmoc Fmoc Base (Piperidine)->Fmoc Cleaves H2, Pd/C H2, Pd/C Cbz Cbz H2, Pd/C->Cbz Cleaves Pd(0), Scavenger Pd(0), Scavenger Alloc Alloc Pd(0), Scavenger->Alloc Cleaves Boc->Base (Piperidine) Stable Boc->H2, Pd/C Stable Boc->Pd(0), Scavenger Stable Fmoc->Acid (TFA, HCl) Stable Fmoc->H2, Pd/C Stable Fmoc->Pd(0), Scavenger Stable Cbz->Acid (TFA, HCl) Stable Cbz->Base (Piperidine) Stable Cbz->Pd(0), Scavenger Stable Alloc->Acid (TFA, HCl) Stable Alloc->Base (Piperidine) Stable Alloc->H2, Pd/C Stable

Caption: Orthogonal stability of common amine protecting groups.

G start Multi-protected Molecule (Boc, Cbz, Fmoc, Alloc) deprotect_boc Deprotect Boc? start->deprotect_boc deprotect_cbz Deprotect Cbz? deprotect_boc->deprotect_cbz No acid Treat with Acid (e.g., TFA) deprotect_boc->acid Yes deprotect_fmoc Deprotect Fmoc? deprotect_cbz->deprotect_fmoc No h2_pd H2, Pd/C deprotect_cbz->h2_pd Yes deprotect_alloc Deprotect Alloc? deprotect_fmoc->deprotect_alloc No base Treat with Base (e.g., Piperidine) deprotect_fmoc->base Yes pd0 Pd(0), Scavenger deprotect_alloc->pd0 Yes end Selectively Deprotected Product deprotect_alloc->end No acid->deprotect_cbz h2_pd->deprotect_fmoc base->deprotect_alloc pd0->end

Caption: Decision workflow for selective deprotection.

Conclusion

The Boc protecting group is a versatile and robust tool in the arsenal of the synthetic chemist. Its stability to a wide range of reagents, coupled with its facile removal under acidic conditions, makes it an excellent choice for a multitude of synthetic applications. Understanding the nuances of its stability in comparison to other common protecting groups like Cbz, Fmoc, and Alloc is paramount for the rational design of complex synthetic routes in both academic research and industrial drug development. This guide provides a foundational understanding to aid in the strategic selection and application of these indispensable tools of modern organic chemistry.

References

Validating Boc-L-Valine Incorporation: A Comparative Guide to Peptide Sequence Verification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise verification of an amino acid sequence is paramount to ensure the integrity and functionality of a synthesized peptide. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the successful incorporation of Boc-L-Valine into a peptide sequence, supported by experimental data and detailed protocols.

The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), involves a series of coupling and deprotection steps. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group for the N-terminus of amino acids like L-Valine, is crucial. However, verifying the successful and accurate incorporation of each amino acid is a critical quality control step. The principal methods for this validation are Mass Spectrometry (MS) and Edman Degradation, often complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.

Comparative Analysis of Validation Techniques

The choice of analytical method for sequence validation depends on several factors, including the length of the peptide, the required level of accuracy, the sample purity, and the desired throughput. Below is a comparative summary of the most common techniques.

FeatureMass Spectrometry (MS/MS)Edman DegradationHigh-Performance Liquid Chromatography (HPLC)
Primary Function Sequence confirmation, molecular weight determinationN-terminal sequencingPurity assessment, separation of isomers and impurities
Principle Measures the mass-to-charge ratio of the peptide and its fragments to deduce the sequence.Sequential chemical removal and identification of N-terminal amino acids.Separates components of a mixture based on their physicochemical properties (e.g., hydrophobicity).
Accuracy High, especially with high-resolution instruments. Can be affected by isobaric residues (e.g., Leucine/Isoleucine).Very high for N-terminal sequencing, providing unambiguous residue identification.Indirectly supports sequence accuracy by confirming purity and detecting unexpected peaks.
Sensitivity High, often in the femtomole to picomole range.[1]Moderate, typically in the low picomole range.[2]Variable, depending on the detector and sample concentration.
Throughput High, suitable for analyzing multiple samples relatively quickly.Low, as it is a sequential and time-consuming process.[2]High, capable of rapid sample analysis.
Sample Requirements Can analyze complex mixtures.Requires a highly purified sample with a free N-terminus.[3]Requires a soluble sample.
Information Provided Full or partial sequence, post-translational modifications, molecular weight.Sequential N-terminal amino acid identity for up to 30-50 residues.[3]Purity percentage, presence of impurities and isomers.
Considerations for this compound The Boc group is labile and can be cleaved during certain ionization techniques (e.g., ESI). Softer ionization methods like MALDI may be preferred.The Boc group must be removed prior to Edman sequencing, as it requires a free N-terminus.Can separate peptides with and without the Boc group, aiding in monitoring deprotection steps.

Experimental Protocols

Mass Spectrometry (LC-MS/MS) for Peptide Sequence Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for confirming the sequence of a synthetic peptide.

1. Sample Preparation:

  • Dissolve the synthesized peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1 mg/mL.

  • Further dilute the sample to a working concentration of 10-100 fmol/µL in the same solvent.

2. Liquid Chromatography (LC) Separation:

  • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

  • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% formic acid). A typical gradient might be 5% to 50% acetonitrile over 30 minutes.

3. Mass Spectrometry (MS) Analysis:

  • The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide. This allows for the confirmation of the expected molecular weight.

  • MS2 Scan (Tandem MS): The precursor ion corresponding to the peptide of interest is selected and fragmented, usually by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to generate an MS/MS spectrum.

4. Data Analysis:

  • The fragmentation pattern of the peptide is analyzed to determine the amino acid sequence. For valine, characteristic fragment ions will be observed corresponding to the loss of specific parts of the amino acid from the peptide backbone.

  • Software tools can be used to match the experimental MS/MS spectrum to a theoretical spectrum generated from the expected peptide sequence.

Edman Degradation for N-Terminal Sequencing

Edman degradation provides a stepwise method to identify the N-terminal amino acids of a peptide.

1. Sample Preparation:

  • Ensure the peptide sample is highly pure and free of salts and detergents.

  • The N-terminal Boc group must be removed by treatment with an acid, such as trifluoroacetic acid (TFA), followed by neutralization.

  • The purified, deprotected peptide is then immobilized on a solid support or loaded into the sequencer.

2. Edman Chemistry Cycle:

  • Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: The PTC-peptide is treated with anhydrous acid (e.g., TFA) to cleave the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

  • Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

3. Identification:

  • The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.

4. Repetition:

  • The remaining peptide undergoes the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.

Visualization of Workflows and Concepts

Peptide_Synthesis_Validation_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_validation Validation Start Start Coupling_Boc_Val Couple this compound Start->Coupling_Boc_Val Deprotection Remove Boc Group Coupling_Boc_Val->Deprotection Further_Coupling Couple Next Amino Acid Deprotection->Further_Coupling Cleavage Cleave from Resin Further_Coupling->Cleavage Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide HPLC_Purity HPLC Purity Check Crude_Peptide->HPLC_Purity MS_Validation Mass Spectrometry (MS/MS) HPLC_Purity->MS_Validation If Pure Edman_Validation Edman Degradation HPLC_Purity->Edman_Validation If Pure Sequence_Confirmed Sequence_Confirmed MS_Validation->Sequence_Confirmed Edman_Validation->Sequence_Confirmed

Caption: General workflow for peptide synthesis and validation.

Boc_Valine_Incorporation Peptide_Resin H2N-Peptide-Resin Free N-terminus Coupling Coupling Reaction Peptide_Resin->Coupling Boc_Valine Boc-NH-CH(CH(CH3)2)-COOH This compound Boc_Valine->Coupling Protected_Peptide Boc-Val-Peptide-Resin Protected Peptide Coupling->Protected_Peptide TFA Trifluoroacetic Acid (TFA) Protected_Peptide->TFA Deprotected_Peptide H2N-Val-Peptide-Resin Deprotected Peptide TFA->Deprotected_Peptide

Caption: Chemical steps of this compound incorporation and deprotection.

References

A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical factor that significantly influences the yield, purity, and overall success of the synthesis. This is particularly true for sterically hindered amino acids like L-Valine, where incomplete coupling and racemization are common challenges. This guide provides an objective comparison of the performance of several widely used coupling reagents for the incorporation of Boc-L-Valine, supported by experimental data and detailed methodologies.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following tables summarize quantitative data from various studies, offering a benchmark for the performance of common coupling reagents in the context of sterically hindered amino acid coupling.

Table 1: Coupling Efficiency of Various Reagents with Sterically Hindered Amino Acids

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and safety profile. Outperforms HBTU in some difficult sequences.
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.

Table 2: Comparative Purity of a Difficult Sequence Peptide Synthesized with Different Coupling Reagents

Coupling ReagentCrude Peptide Purity (%)
HCTU 85
HBTU 82
COMU 78

Data adapted from a study on difficult peptide sequences, indicating the relative efficiency of the coupling reagents.

Experimental Protocols

To ensure an objective comparison of coupling reagent performance, a standardized experimental protocol for solid-phase peptide synthesis (SPPS) is essential. The following methodology outlines the key steps for the coupling of this compound to a resin-bound amino acid.

Standardized Boc-SPPS Protocol for a Single Coupling Cycle

1. Resin Swelling:

  • Swell the resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) in dichloromethane (DCM) for 30 minutes.

  • Wash the resin with dimethylformamide (DMF) three times.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution and treat with 50% TFA in DCM for an additional 20 minutes.

  • Wash the resin with DCM (3 times), isopropanol (2 times), and DMF (5 times).

3. Neutralization:

  • Treat the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF for 5 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DMF (5 times).

4. This compound Coupling (Activation and Coupling):

  • In a separate reaction vessel, pre-activate the this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) and the chosen coupling reagent (3 equivalents) in DMF. For carbodiimide-based coupling (e.g., DIC), also add an additive like HOBt (3 equivalents).

    • Add DIPEA (6 equivalents) to the mixture.

    • Allow the activation to proceed for 2-5 minutes.

  • Add the activated this compound solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended or double coupling may be necessary.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.

6. Capping (Optional):

  • If the coupling reaction is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and pyridine in DMF.

7. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the terminal Boc group is removed, the peptide is cleaved from the resin.

  • A common cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The resin is treated with this mixture for 2-3 hours.

  • The crude peptide is then precipitated with cold diethyl ether, washed, and dried.

Visualizing the Process

To better understand the workflow and the chemical transformations involved, the following diagrams are provided.

SPPS_Workflow Resin Start: Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DMF) Deprotection->Neutralization Coupling This compound Coupling (Reagent + DIPEA/DMF) Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Cycle Repeat for Next Amino Acid Wash->Cycle Cycle->Deprotection Next Cycle Cleavage Final Cleavage (TFA Cocktail) Cycle->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A simplified workflow of a single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling & Racemization BocVal This compound ActivatedEster Activated Intermediate (e.g., O-Acylisourea, HOBt-ester) BocVal->ActivatedEster + CouplingReagent Coupling Reagent PeptideBond Peptide Bond Formation (Desired L-Val Peptide) ActivatedEster->PeptideBond + R-NH2 Oxazolone 5(4H)-Oxazolone Intermediate ActivatedEster->Oxazolone Side Reaction ResinAmine Resin-Bound Amine (R-NH2) RacemizedPeptide Racemized Peptide (D-Val Peptide) Oxazolone->RacemizedPeptide + R-NH2

Safety Operating Guide

Proper Disposal of Boc-L-Valine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-L-Valine, tailored for researchers, scientists, and drug development professionals.

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper handling and disposal are essential to maintain a safe laboratory environment and prevent environmental contamination.[1][2] Adherence to institutional and local regulations is crucial.

Hazard Identification and Safety Precautions

According to safety data sheets, this compound is not considered a hazardous material.[1] However, it is recommended to avoid contact with skin and eyes and to prevent dust inhalation. In case of contact, standard first-aid measures should be followed:

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Clean the mouth with water and seek medical attention.

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn.

  • Eye Protection: Chemical safety goggles or a face shield are recommended.

  • Lab Coat: A standard lab coat is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, use a certified respirator.

Quantitative Data Summary

Below is a summary of the key physical and chemical properties of this compound.

PropertyValue
Physical State Powder, Solid
Appearance White
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Melting Point 76 - 80 °C / 168.8 - 176 °F
Solubility No data available
pH No information available

(Source: Fisher Scientific SDS, PubChem)

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect dry, uncontaminated this compound powder in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated materials such as weighing paper, gloves, and wipes should also be placed in this designated container.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, the entire solution must be treated as chemical waste.

    • Collect all liquid waste containing this compound in a sealed, labeled, and appropriate waste container.

    • Do not mix with other incompatible waste streams.

2. Spill Management:

  • In the event of a spill, avoid generating dust.

  • For small dry spills, gently sweep or vacuum the material into a designated waste container.

  • If necessary, slightly moisten the material to prevent it from becoming airborne.

  • Thoroughly clean the affected area with a suitable solvent or detergent and water.

  • Ensure the area is well-ventilated.

3. Environmental Precautions:

  • Crucially, do not allow this compound to enter drains, sewers, or waterways. Although not classified as hazardous to the aquatic environment, release into the environment should be avoided as a standard precautionary measure.

4. Final Disposal:

  • All waste containers must be clearly labeled with the chemical name "this compound Waste" and any other required hazard information.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Always follow all local, state, and federal regulations for chemical waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Dissolved in Solvent) waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill collect_solid Collect in Labeled, Sealed Container for Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Chemical Waste Container liquid_waste->collect_liquid contain_spill Contain Spill (Avoid Dust Generation) spill->contain_spill store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste clean_spill Clean and Decontaminate Area contain_spill->clean_spill collect_spill_waste Collect Spill Residue in Chemical Waste Container clean_spill->collect_spill_waste collect_spill_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound.

This guide is intended to provide essential operational and safety information. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling Boc-L-Valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Boc-L-Valine. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 (CLP) and the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, as a powdered chemical, it is prudent to handle it with care to avoid inhalation and contact with skin and eyes.[2][3]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[4]Protects against airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact with the chemical.
Skin and Body Protection Laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure to the powder.
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P1) is recommended when handling fine powders, especially in areas without adequate ventilation, to avoid dust inhalation.Avoids inhalation of any potential airborne dust.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound for easy reference.

PropertyValue
Physical State Powder / Solid
Appearance White to off-white
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.27 g/mol
Melting Point 76 - 80 °C (168.8 - 176 °F)
Solubility Insoluble in water
Storage Temperature Keep refrigerated, Store in a cool, dry place

Experimental Protocols: Safe Handling and Operational Plans

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

3.1. Preparation and Weighing Protocol:

  • Designate a Work Area: Before handling, designate a specific, clean, and uncluttered work area, preferably within a chemical fume hood or a powder weighing station to minimize dust dispersal.

  • Don PPE: Put on all required PPE in the correct order: lab coat, safety glasses or goggles, and then gloves. If respiratory protection is needed, ensure it is properly fitted.

  • Weighing:

    • Place a clean weigh boat or creased weighing paper on the analytical balance.

    • Tare the balance to zero.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid pouring directly from the bottle to prevent spills.

    • Close the stock container immediately after dispensing to prevent contamination and accidental spillage.

  • Transfer:

    • To transfer the weighed powder to a reaction vessel, gently fold the weigh boat or weighing paper to create a funnel.

    • Carefully guide the powder into the vessel. A powder funnel can be used for narrow-mouthed containers.

    • If any residue remains on the weigh boat, it can be rinsed with the reaction solvent to ensure a complete transfer, provided the solvent is compatible with the weigh boat material.

3.2. First Aid Measures:

In the event of exposure, follow these immediate first-aid procedures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing.
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.

Disposal Plan

Proper disposal of this compound and associated waste is critical to maintaining a safe and compliant laboratory.

4.1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Liquid Waste: If this compound is dissolved in a solvent, the entire solution should be treated as chemical waste and collected in a sealed, labeled waste container. Do not mix with incompatible waste streams.

4.2. Spill Management:

  • Containment: In case of a spill, avoid generating dust. For small dry spills, gently sweep or vacuum the material into a designated waste container.

  • Cleaning: Slightly wet the material with a suitable solvent or water to prevent it from becoming airborne. Clean the affected area thoroughly with a detergent and water.

  • Ventilation: Ensure the area is well-ventilated during cleanup.

4.3. Final Disposal:

  • All waste containers must be clearly labeled with "this compound Waste" and any other relevant hazard information.

  • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Mandatory Visualizations

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow A 1. Preparation - Designate Work Area - Don PPE B 2. Weighing - Tare Balance - Transfer Powder with Spatula A->B C 3. Transfer - Use Weigh Boat/Paper as Funnel - Rinse Residue if Necessary B->C D 4. Post-Handling - Clean Work Area - Doff PPE C->D

Caption: this compound Handling Workflow.

DisposalWorkflow cluster_waste Waste Generation cluster_collection Collection & Segregation Solid Solid Waste (Unused Powder, Contaminated PPE) SolidContainer Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions containing this compound) LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer FinalDisposal Final Disposal (via EHS or Licensed Contractor) SolidContainer->FinalDisposal LiquidContainer->FinalDisposal

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-Valine
Reactant of Route 2
Reactant of Route 2
Boc-L-Valine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.